Technical Documentation Center

N-Pyrazin-2-ylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Pyrazin-2-ylalanine
  • CAS: 87831-85-4

Core Science & Biosynthesis

Foundational

Biological Activity of Pyrazine Amino Acid Derivatives: An In-Depth Technical Guide

Executive Summary The pyrazine scaffold—a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1,4-positions—is a privileged structure in medicinal chemistry[1]. With a remarkably low base pKa of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine scaffold—a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1,4-positions—is a privileged structure in medicinal chemistry[1]. With a remarkably low base pKa of 0.65, the pyrazine ring is electron-deficient, which inherently increases the metabolic solubility and stability of its derivatives[1][2]. However, the true therapeutic potential of pyrazine is unlocked through molecular hybridization, specifically via conjugation with amino acids.

As application scientists, we recognize that linking amino acids to pyrazine cores serves a dual purpose: it balances lipophilicity for improved cellular uptake and introduces critical heteroatoms (hydroxyl and amino groups) that enhance hydrogen-bonding interactions with biological targets[2]. This whitepaper explores the mechanistic rationale, quantitative efficacy, and self-validating experimental protocols behind pyrazine-amino acid conjugates, focusing on their antitubercular, antiviral, and anticancer activities.

Mechanistic Rationale & Biological Efficacy

Antitubercular Activity: The Prodrug Strategy

Pyrazinamide (PZA) remains a cornerstone of modern tuberculosis (TB) treatment due to its unique ability to penetrate lung granulomas and eradicate dormant Mycobacterium tuberculosis (Mtb)[3]. PZA is a prodrug; its activation requires enzymatic hydrolysis by mycobacterial pyrazinamidase into the active moiety, pyrazinoic acid (POA)[3].

Recent drug development efforts have focused on conjugating POA with amino acid esters to bypass resistance mechanisms and enhance lipophilicity. The causality here is structural: amino acid derivatization facilitates active transport and improves membrane permeability. Notably, stereochemistry plays a critical role. Studies comparing enantiomers reveal that L-amino acid derivatives of pyrazinamide exhibit significantly higher antimycobacterial activity than their D-counterparts, likely due to stereoselective target binding or preferential enzymatic hydrolysis[3][4]. For example, the L-phenylglycine methyl ester derivative of PZA demonstrated exceptional potency with a Minimum Inhibitory Concentration (MIC) of < 1.95 µg/mL[4].

Antiviral Activity: Linker Optimization

In antiviral research, particularly against SARS-CoV-2, amino acids are utilized as functional linkers between pyrazine and other pharmacophores, such as benzothiazole[5]. The choice of the amino acid linker dictates the spatial arrangement and π-π stacking capabilities of the conjugate. Utilizing an aromatic amino acid like phenylalanine significantly enhances the therapeutic index compared to indole-containing linkers like tryptophan[5]. The bulky aryl substituent of phenylalanine increases π-π interactions with viral targets, thereby amplifying the antiviral response while minimizing host cytotoxicity[2][5].

Anticancer Activity: Metal Chelation

Pyrazine-amino acid derivatives also serve as potent multidentate ligands for transition metals. The novel ligand (Z)-3-amino-N-(3-amino pyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid (APA) acts as a mononegative bidentate or tridentate ligand depending on the metal ion[6]. When complexed with Pt4+, the resulting chelate exhibits profound cytotoxic activity against HepG2 liver cancer cells. The causality of this toxicity stems from the complex's ability to intercalate DNA and induce strand breakage, a hallmark of platinum-based antineoplastic agents[6].

Quantitative Data Summary

To facilitate rapid comparison, the following table synthesizes the biological activities of key pyrazine-amino acid derivatives and hybrids based on recent empirical data.

Compound / ConjugateTarget Organism / Cell LineAmino Acid / LinkerActivity MetricRef.
PZA-L-Phenylglycine methyl ester M. tuberculosis H37RaL-PhenylglycineMIC < 1.95 µg/mL[4]
Pyrazine-Benzothiazole (12i) SARS-CoV-2PhenylalanineIC₅₀ = 0.36 mM[5]
Pyrazine-Benzothiazole (12h) SARS-CoV-2TryptophanIC₅₀ = 2.99 mM[5]
Pt4+ APA Chelate HepG2 Liver Cancer3-amino pyrazine deriv.High Cytotoxicity[6]
Trifluoromethyl Pyrazine-Triazole M. tuberculosis H37RvN/A (Triazole hybrid)MIC = 3.12 µg/mL[7]

Visualizing Workflows and Mechanisms

To deeply understand the behavior and development of these compounds, we must map their biological pathways and our experimental workflows.

Prodrug Activation Pathway

The efficacy of pyrazine-amino acid conjugates in TB treatment relies on a specific enzymatic cascade.

G Prodrug Pyrazine-Amino Acid Conjugate (Prodrug) Uptake Cellular Uptake (Enhanced by AA Transporters) Prodrug->Uptake Hydrolysis Enzymatic Cleavage (Pyrazinamidase) Uptake->Hydrolysis Active Pyrazinoic Acid (POA) + Free Amino Acid Hydrolysis->Active Target1 Cytoplasmic Acidification Active->Target1 Target2 Membrane Disruption Active->Target2

Mechanistic activation pathway of pyrazine-amino acid prodrugs via enzymatic cleavage.
Synthesis and Screening Workflow

A self-validating experimental workflow ensures high-fidelity data during hit identification.

G Synth 1. Benzotriazole-Mediated Coupling (-15 °C) Purify 2. Chromatographic Purification Synth->Purify Assay 3. MABA Antimycobacterial Screening Purify->Assay Valid 4. Resazurin Reduction (Self-Validating Readout) Assay->Valid Hit 5. Hit Identification (MIC Determination) Valid->Hit

Self-validating experimental workflow for synthesis and screening of pyrazine conjugates.

Experimental Protocols

The following methodologies are engineered to be self-validating, ensuring reproducibility and scientific integrity.

Protocol 1: Benzotriazole-Mediated Synthesis of Pyrazine-Amino Acid Conjugates

Standard esterification often risks racemization of the amino acid's chiral center. To prevent this, we employ a benzotriazole-mediated coupling strategy[5].

Step-by-Step Methodology:

  • Activation: Dissolve 1H-Benzotriazole (4.0 mM) in 30 mL of anhydrous methylene chloride. Add thionyl chloride (1.2 mM) dropwise and stir for 30 minutes at room temperature. Causality: Thionyl chloride converts benzotriazole into a highly reactive activating agent for the carboxylic acid.

  • Temperature Control: Plunge the reaction vessel into an ice-salt bath to reduce the temperature strictly to -15 °C. Causality: Sub-zero temperatures suppress unwanted side reactions and preserve the stereochemical integrity (L- or D- conformation) of the incoming amino acid.

  • Coupling: Add the pyrazinoic acid-amino acid conjugate (1.0 mM) to the chilled solution. Stir continuously for 4–5 hours at -15 °C[5].

  • Isolation: Filter the reaction mixture to remove precipitated byproducts. Evaporate the filtrate under reduced pressure to yield the crude conjugate.

  • Validation: Confirm the retention of stereochemistry via chiral HPLC and verify the structure using ¹H-NMR (look for the distinct C-α hydrogen multiplet at 4.4–4.6 ppm)[3].

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Screening

The MABA assay is the gold standard for evaluating antitubercular activity because it provides a self-validating, colorimetric readout of cellular metabolism[7].

Step-by-Step Methodology:

  • Preparation: Inoculate M. tuberculosis strains in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase). Adjust to a McFarland standard of 1.0.

  • Compound Plating: In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrazine-amino acid derivatives.

  • Inoculation & Incubation: Add the bacterial suspension to each well. Incubate the plates at 37 °C for 5 to 7 days.

  • Self-Validating Readout: Add 20 µL of Alamar Blue (resazurin) solution to all wells. Re-incubate for 24 hours.

  • Analysis: Causality of the readout: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) mycobacteria reduce resazurin to resorufin, which is pink and highly fluorescent. A color change from blue to pink indicates bacterial growth (assay failure/compound inactivity). The MIC is definitively established as the lowest compound concentration that prevents this color shift, maintaining a pure blue well[7][8].

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Semantic Scholar. 1

  • Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. ajphs.com.2

  • Structural, Theoretical and Biological Studies of (Z)-3-Amino-N-(3-Amino Pyrazine-2-Carbonyl) Pyrazine-2-Carbohydrazonic Acid (APA; L) and Its Cu2+, Co2+, Pt4+ and Pd2+ Chelates. SCIRP. 6

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. PMC. 5

  • N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers. PMC. 3

  • Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Publishing. 7

  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem. 8

  • (PDF) N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers. ResearchGate. 4

Sources

Exploratory

An In-depth Technical Guide: The Strategic Role of the N-Pyrazin-2-ylamide Moiety in Proteasome Inhibition

Abstract The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and its dysregulation is a hallmark of various pathologies, most notably cancer. The 26S proteasome, the central protease o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and its dysregulation is a hallmark of various pathologies, most notably cancer. The 26S proteasome, the central protease of this pathway, has emerged as a validated and highly valuable therapeutic target. Covalent inhibitors that target the proteasome's catalytic subunits have revolutionized treatment paradigms, particularly in hematologic malignancies. Within the complex architecture of these inhibitors, individual chemical moieties play distinct and critical roles in dictating potency, selectivity, and overall efficacy. This technical guide provides an in-depth exploration of the N-pyrazin-2-ylalanine moiety, a key structural component in several potent proteasome inhibitors, including the first-in-class drug Bortezomib. We will dissect its fundamental role in molecular recognition at the enzyme's active site, its contribution to the overall structure-activity relationship (SAR), and the experimental methodologies used to characterize its function. This document serves as a comprehensive resource for professionals engaged in the design and development of next-generation proteasome inhibitors.

The Ubiquitin-Proteasome System: A Pillar of Cellular Regulation and a Prime Therapeutic Target

The 26S Proteasome: A Multi-Catalytic Protease Complex

The 26S proteasome is a sophisticated, ATP-dependent protease complex responsible for the degradation of the majority of intracellular proteins.[1] Its structure consists of a 20S core particle (CP), which forms a barrel-shaped proteolytic chamber, capped at one or both ends by a 19S regulatory particle (RP).[1] The 20S core is composed of four stacked heptameric rings (α7β7β7α7). The inner two β-rings house the enzyme's catalytic activity.[1] In eukaryotic cells, three distinct types of proteolytic activities are primarily attributed to specific β-subunits:

  • β5 (Chymotrypsin-like): Cleaves after large hydrophobic residues.

  • β2 (Trypsin-like): Cleaves after basic residues.

  • β1 (Caspase-like or Peptidyl-glutamyl peptide-hydrolyzing): Cleaves after acidic residues.

These activities are mediated by an N-terminal threonine (Thr1) residue within each active subunit, which acts as the catalytic nucleophile.[2][3]

Therapeutic Rationale for Proteasome Inhibition

The proteasome regulates numerous critical cellular processes, including cell cycle progression, signal transduction, and apoptosis, by degrading key regulatory proteins.[4][5] Cancer cells, characterized by rapid proliferation and high rates of protein synthesis, are particularly dependent on robust proteasome function to manage protein quality control and degrade pro-apoptotic factors.[5] Inhibition of the proteasome disrupts this delicate balance, leading to the accumulation of misfolded proteins and cell cycle regulators (e.g., p27, p53), ultimately triggering programmed cell death (apoptosis).[1] This selective vulnerability of malignant cells forms the basis of proteasome inhibition as a powerful anti-cancer strategy.[4]

N-Pyrazin-2-ylalanine: A Critical Component for High-Affinity Binding

While the "warhead" of a proteasome inhibitor (e.g., boronic acid, epoxyketone) is responsible for the covalent interaction with the catalytic threonine, the peptidic backbone and N-terminal capping group are essential for positioning the inhibitor correctly within the active site. The N-pyrazin-2-ylalanine moiety has proven to be a highly effective N-cap.

Mechanism of Molecular Recognition

The N-pyrazin-2-ylcarbonyl group, typically attached to an L-phenylalanine residue, plays a crucial role in binding to the substrate-binding channels of the proteasome's active sites. In the case of the landmark inhibitor Bortezomib, the N-terminal pyrazine ring forms key hydrogen bonds and hydrophobic interactions within the S3 and S4 specificity pockets of the β5 subunit. This high-affinity, non-covalent interaction serves two primary purposes:

  • Anchoring and Orientation: It securely anchors the inhibitor within the active site cleft.

  • Precise Positioning: It orients the electrophilic boronic acid warhead for optimal nucleophilic attack by the hydroxyl group of the catalytic Thr1 residue.[2][6]

This precise positioning is fundamental to the inhibitor's high potency and reversible covalent mechanism.

cluster_Proteasome Proteasome β5 Subunit Active Site cluster_Inhibitor Bortezomib Structure S3_Pocket S3 Specificity Pocket Thr1 Catalytic Threonine (Thr1) Pyrazine N-Pyrazin-2-yl Cap Pyrazine->S3_Pocket H-Bonds & Hydrophobic Interactions Phenylalanine Phenylalanine Pyrazine->Phenylalanine Boronate Boronic Acid Warhead Phenylalanine->Boronate Boronate->Thr1 Reversible Covalent Bond (Nucleophilic Attack)

Caption: Mechanism of N-Pyrazin-2-ylalanine-containing inhibitor binding.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. Research into inhibitors targeting various proteasome subunits has demonstrated the significance of the N-cap. Modifying this group can dramatically alter both potency and selectivity. For instance, in the development of inhibitors selective for the β2c subunit, replacing a bulkier N-cap with a pyrazine group (Compound 7 ) resulted in a 40-fold increase in selectivity for β2c over the β2i immunoproteasome subunit, albeit with a decrease in absolute potency for β2c compared to the parent compound.[7] This highlights the pyrazine moiety's role in fine-tuning interactions within specific subunit topographies.

Compound ID N-Cap Structure P2 Side Chain IC50 β2c (nM) Selectivity (IC50 β2i / IC50 β2c)
LU-102 (Parent) 2-quinoline-carboxamideisobutyl2.11.6
7 Pyrazine-2-carboxamide isobutyl4840
18 2-quinoline-carboxamidemethyl854
Data synthesized from J. Med. Chem. 2019, 62, 4, 1982–1994.[7]

This data underscores that while the pyrazine cap is highly effective, the interplay between the N-cap and other residues (like the P2 side chain) is critical for achieving the desired balance of potency and selectivity.

Experimental Workflows and Protocols

Validating the role of N-pyrazin-2-ylalanine and characterizing novel inhibitors requires a robust set of experimental procedures, from chemical synthesis to biological evaluation.

Synthesis of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine

This key intermediate is a building block for many proteasome inhibitors. Several synthetic routes exist.[8][9] The following protocol is a representative method based on the activation of pyrazine-2-carboxylic acid.

Objective: To synthesize the N-capped amino acid building block.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • L-phenylalanine methyl ester hydrochloride

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Organic solvents for extraction and purification (e.g., Dichloromethane, Ethyl Acetate)

Protocol:

  • Step 1: Formation of Pyrazine-2-carbonyl chloride.

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazine-2-carboxylic acid.

    • Slowly add an excess of thionyl chloride dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 78°C) for 2-3 hours until the evolution of gas ceases.[9]

    • Remove the excess thionyl chloride under reduced pressure to yield the crude pyrazine-2-carbonyl chloride. This is often used directly in the next step.

  • Step 2: Coupling Reaction.

    • Dissolve L-phenylalanine methyl ester hydrochloride in anhydrous THF.

    • In a separate flask, dissolve the crude pyrazine-2-carbonyl chloride in anhydrous THF.

    • Cool the solution of the amino ester to 0°C in an ice bath.

    • Slowly add the acid chloride solution to the amino ester solution. An organic base (e.g., triethylamine) is typically added to neutralize the HCl generated.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight until TLC analysis indicates completion.

  • Step 3: Hydrolysis (Saponification).

    • To the reaction mixture containing the N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester, add an aqueous solution of NaOH (e.g., 1M).

    • Stir vigorously at room temperature for 2-4 hours to hydrolyze the methyl ester.

    • Acidify the mixture with aqueous HCl to a pH of ~2-3, which will precipitate the product.

  • Step 4: Purification.

    • Filter the resulting precipitate and wash with cold water.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.

In Vitro Proteasome Activity Assay

To quantify the inhibitory potential of a compound, a fluorometric assay measuring the chymotrypsin-like (β5) activity is standard.

Principle: This assay uses a fluorogenic peptide substrate, such as Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC). When cleaved by the proteasome, the free AMC fluorophore is released, and its fluorescence can be measured, which is directly proportional to proteasome activity.[10][11][12]

Materials:

  • 20S Human Proteasome

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Suc-LLVY-AMC substrate

  • Test inhibitor (e.g., a compound containing N-pyrazin-2-ylalanine)

  • Reference inhibitor (e.g., MG-132 or Bortezomib)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Protocol:

  • Plate Setup: Prepare serial dilutions of the test inhibitor and reference inhibitor in the microplate. Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.

  • Enzyme Addition: Add a fixed concentration of 20S proteasome to each well (except the "no enzyme" control) and incubate with the inhibitors for 15-30 minutes at 37°C to allow for binding.

  • Substrate Addition: Initiate the reaction by adding the Suc-LLVY-AMC substrate to all wells.

  • Measurement: Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence over time (kinetic mode) or at a fixed endpoint (e.g., 60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_Workflow Experimental Workflow for Inhibitor Evaluation A Synthesis of N-Pyrazin-2-ylalanine Containing Inhibitor B Purification & Structural Characterization (NMR, MS) A->B C In Vitro Assay: 20S Proteasome Inhibition (IC50 Determination) B->C D Cell-Based Assays: Cytotoxicity (MTT) Apoptosis (Caspase-Glo) C->D E SAR Analysis & Lead Optimization D->E E->A Iterative Design

Caption: A typical experimental workflow for proteasome inhibitor development.

Conclusion and Future Perspectives

The N-pyrazin-2-ylalanine moiety is not merely a passive component but an active and strategic element in the design of high-potency proteasome inhibitors. Its ability to form specific, high-affinity interactions within the substrate-binding pockets of the proteasome active site is fundamental to the efficacy of drugs like Bortezomib.[2] By securely anchoring the inhibitor, it ensures the precise orientation of the reactive warhead, thereby maximizing inhibitory activity.

Future drug development efforts will continue to build on this principle. The exploration of novel N-capping groups, including variations of the pyrazine scaffold and other heterocycles, remains a fertile ground for discovering inhibitors with improved properties, such as:

  • Enhanced Subunit Selectivity: To target immunoproteasomes or specific constitutive subunits, potentially reducing off-target effects.[7]

  • Overcoming Resistance: To develop compounds effective against tumors that have acquired resistance to first-generation inhibitors.

  • Improved Pharmacokinetics: To optimize oral bioavailability and metabolic stability.

A thorough understanding of the structure-activity relationships governing the N-cap's interaction with the proteasome, as detailed in this guide, is indispensable for the rational design of the next generation of proteasome-targeting therapeutics.

References

  • Bennett, J. M., et al. (2020). Covalent Macrocyclic Proteasome Inhibitors Mitigate Resistance in Plasmodium falciparum. ACS Infectious Diseases. Available at: [Link]

  • Chen, Y.-J., et al. (2021). Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jamroz, M., et al. (2022). Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies. International Journal of Molecular Sciences. Available at: [Link]

  • Dubiella, C., et al. (2013). Covalent and non-covalent reversible proteasome inhibition. mediaTUM. Available at: [Link]

  • Bedford, L., et al. (2011). Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology. Available at: [Link]

  • CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine. (n.d.). Google Patents.
  • Xu, Z., et al. (2022). Identification of Novel β-Lactam Derivatives as Proteasome Inhibitors for Antitumor Therapy. Molecules. Available at: [Link]

  • CN102212036B - The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine. (n.d.). Google Patents.
  • Schueler, J., et al. (2019). Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits. Journal of Medicinal Chemistry. Available at: [Link]

  • Gallo, M., et al. (2023). Natural Agents as Novel Potential Source of Proteasome Inhibitors with Anti-Tumor Activity: Focus on Multiple Myeloma. International Journal of Molecular Sciences. Available at: [Link]

  • Abbi, S., et al. (2014). Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System. Current Cancer Therapy Reviews. Available at: [Link]

  • Noll, I., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. Available at: [Link]

  • Dick, L. R., & Fleming, P. E. (2010). Comparative Mechanisms of Action of Proteasome Inhibitors. Cancer Network. Available at: [Link]

  • Kim, J.-S., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie. Available at: [Link]

  • Wang, B., et al. (2014). Proteasome Activation is a Mechanism for Pyrazolone Small Molecules Displaying Therapeutic Potential in Amyotrophic Lateral Sclerosis. ACS Chemical Neuroscience. Available at: [Link]

  • de Bettignies, G., & Coux, O. (2010). Proteasome Inhibitors as Therapeutic Agents: Current and Future Strategies. Current Pharmaceutical Design. Available at: [Link]

  • Pansare, S. V., et al. (1993). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. Available at: [Link]

  • Soucy, T. A., et al. (2009). Proteasome Inhibitors: Recent Advances and New Perspectives In Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Patsnap Synapse. (2024). What are Proteasome inhibitors and how do they work?. Available at: [Link]

  • Kostakis, I. K., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. Available at: [Link]

  • Sarode, S., & Hultin, P. G. (2014). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. Available at: [Link]

  • Oncohema Key. (2016). Proteasome Inhibitors. Available at: [Link]

  • Afonso, A., et al. (2014). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Vinitsky, A., & Crews, C. M. (1997). Proteasome Inhibitors and Antigen Presentation. Biopolymers. Available at: [Link]

Sources

Foundational

The Electronic Architecture of Pyrazine-Based Compounds: A Technical Guide for Advanced Materials and Drug Discovery

Executive Summary As the demand for highly tunable, electron-deficient building blocks grows across both materials science and pharmacology, pyrazine—a six-membered aromatic diazine with nitrogen atoms at the 1,4-positio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly tunable, electron-deficient building blocks grows across both materials science and pharmacology, pyrazine—a six-membered aromatic diazine with nitrogen atoms at the 1,4-positions—has emerged as a privileged scaffold. Its unique electronic signature, characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO) and highly directional heteroatom lone pairs, makes it an exceptional π -acceptor and hydrogen-bond coordinator. This whitepaper provides a rigorous analysis of the electronic properties of pyrazine-based compounds, exploring their causality in optoelectronic device performance (OLEDs) and target binding in drug discovery.

Fundamental Electronic Properties & Frontier Molecular Orbitals

The chemical behavior of pyrazine is fundamentally governed by the strong inductive and mesomeric electron-withdrawing effects of its two nitrogen atoms.

  • HOMO/LUMO Distribution: In substituted pyrazine derivatives, the Highest Occupied Molecular Orbital (HOMO) is typically delocalized across the electron-donating substituents and the π -system, whereas the LUMO is highly localized on the electron-deficient pyrazine ring itself[1].

  • Electron Affinity & Stability: The localization of the LUMO on the pyrazine core significantly lowers its energy level (often dropping to between -4.4 eV and -1.7 eV depending on the substitution pattern), granting the molecule a high electron affinity and stabilizing radical anion intermediates[1],[2].

  • Causality in Design: This spatial separation of frontier molecular orbitals is not merely a theoretical artifact; it is the physical basis for inducing strong intramolecular Charge Transfer (CT) states. By tuning the substituents at the 2, 3, 5, or 6 positions, scientists can precisely engineer the HOMO-LUMO gap to dictate optical polarizability and chemical hardness[2].

Pyrazine in Advanced Optoelectronics: TADF OLEDs

In the realm of Organic Light-Emitting Diodes (OLEDs), achieving 100% internal quantum efficiency requires harvesting both singlet (25%) and triplet (75%) excitons. Pyrazine has revolutionized this space through its application in Thermally Activated Delayed Fluorescence (TADF) emitters.

The Role of the Pyrazine Bridge

In Donor-Acceptor-Donor (D-A-D) molecular architectures, the choice of the bridging acceptor unit is critical. Utilizing a pyrazine bridge (e.g., in the molecule pDTCz-DPzS) rather than a standard phenyl or pyridine bridge forces a more planar molecular conformation stabilized by intramolecular hydrogen bonding[3].

Mechanistic Causality: The electron-withdrawing pyrazine core stabilizes the charge-transfer triplet state ( T1​ ), thereby minimizing the energy gap between the lowest singlet ( S1​ ) and triplet ( T1​ ) excited states ( ΔEST​ ). When ΔEST​ is reduced to below 160 meV, ambient thermal energy is sufficient to drive rapid Reverse Intersystem Crossing (rISC), upconverting non-radiative triplets back into emissive singlets[3].

Energy_Dynamics S0 Ground State (S0) S1 Singlet State (S1) Radiative S0->S1 Excitation S1->S0 Prompt Fluorescence T1 Triplet State (T1) Non-Radiative S1->T1 ISC T1->S1 Reverse ISC (rISC) Pyz Pyrazine Bridge Lowers ΔE_ST Pyz->T1 Energy Stabilization

Fig 1. Energy level dynamics in pyrazine-based TADF emitters showing rISC facilitation.

Quantitative Performance Comparison

The superiority of the pyrazine electronic structure in TADF applications is evident when comparing analogous emitters differing only in their bridging units[4],[3].

Emitter MoleculeBridge Unit ΔEST​ (meV)Emission ColorMax EQE (%)Efficiency Roll-off
pDTCz-DPzS Pyrazine < 160 Green (522 nm) 18.0 Low (~25%)
pDTCz-DPmSPyrimidine< 160Blue14.0Low
pDTCz-3DPySPyridine> 200Blue (472 nm)< 10.0High (>50%)
pDTCz-DPSPhenyl> 200Blue (476 nm)~ 5.0High (~60%)

Data synthesized from comparative optoelectronic device testing[4],[3].

Pyrazine in Medicinal Chemistry & Target Binding

Beyond materials science, the electronic properties of pyrazine make it a highly privileged scaffold in drug discovery. It uniquely combines the nonpolar properties of an aromatic ring ( π

π stacking capabilities) with the highly directional polar interactions of its heteroatoms[5].
  • Hydrogen Bonding & Metal Coordination: A systematic analysis of protein-ligand complexes reveals that the most frequent interaction of the pyrazine ring is acting as a strong hydrogen-bond acceptor via its nitrogen lone pairs. Furthermore, the electron distribution allows it to effectively coordinate with metal ions within metalloenzyme active sites[5].

  • Pharmacokinetic Causality: The base pKa of pyrazine is exceptionally low (~0.6). Why does this matter? It ensures that the pyrazine nitrogens remain unprotonated at physiological pH (7.4). This allows the molecule to maintain its critical H-bond acceptor status without acquiring a positive charge, thereby preserving high lipophilicity and cellular membrane permeability—a critical factor for central nervous system (CNS) and intracellular targets.

Experimental Methodologies: Electrochemical Characterization

To accurately utilize pyrazine compounds, researchers must empirically validate their electronic energy levels. Cyclic Voltammetry (CV) is the gold standard for determining the HOMO/LUMO levels and assessing the stability of the reduced/oxidized states.

Protocol: Self-Validating Cyclic Voltammetry for Pyrazine Derivatives

This protocol is designed as a self-validating system, ensuring that environmental artifacts do not skew the calculation of the highly sensitive pyrazine LUMO.

Step 1: Electrolyte Preparation

  • Action: Dissolve 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous dichloromethane ( CH2​Cl2​ ).

  • Causality: TBAP provides the necessary ionic conductivity. Anhydrous CH2​Cl2​ is strictly required because the electron-deficient pyrazine radical anions formed during reduction are highly susceptible to quenching by trace water[6].

Step 2: Analyte Addition & Degassing

  • Action: Introduce the pyrazine analyte to achieve a 1–5 mM concentration. Purge the solution with high-purity Argon for 15 minutes prior to scanning.

  • Causality: Dissolved oxygen undergoes reduction at approximately -0.7 V, which will overlap with and mask the quasi-reversible reduction peaks of the pyrazine ring[7]. Argon displacement is non-negotiable for accurate LUMO determination.

Step 3: Electrode Configuration

  • Action: Assemble a 3-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/AgCl reference electrode[7].

  • Causality: Glassy carbon is chosen over gold or platinum for the working electrode because it provides a wider cathodic potential window without catalyzing side reactions with the solvent.

Step 4: Voltammetric Sweep & Internal Calibration

  • Action: Execute cyclic sweeps at a scan rate of 100 mV/s. After recording the initial voltammograms, spike the solution with a small amount of Ferrocene ( Fc/Fc+ ) and run a final sweep.

  • Causality (Self-Validation): The Ag/AgCl reference potential can drift. By adding Ferrocene as an internal standard, you anchor your experimental redox potentials to a known absolute vacuum scale ( Fc/Fc+ is ~ -4.8 eV vs. vacuum). The LUMO is calculated using the equation: ELUMO​=−e(Eredonset​−E1/2Fc​+4.8) .

CV_Protocol N1 1. Prepare 0.1M TBAP in CH2Cl2 N2 2. Argon Purge (15 mins) N1->N2 N3 3. 3-Electrode Setup (GC, Pt, Ag/AgCl) N2->N3 N4 4. CV Sweep (100 mV/s) N3->N4 N5 5. Ferrocene Calibration N4->N5

Fig 2. Step-by-step electrochemical workflow for determining pyrazine HOMO/LUMO levels.

References

  • Source: PMC (nih.gov)
  • A Comparative Analysis of Pyrazine Derivatives in Advanced Materials Source: Benchchem URL
  • Source: RSC Advances (RSC Publishing)
  • Source: SciSpace (ACS Applied Materials & Interfaces)
  • Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications Source: MDPI URL
  • Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II)
  • Source: PubMed (Journal of Medicinal Chemistry)

Sources

Protocols & Analytical Methods

Method

Synthesis of N-Pyrazin-2-ylalanine: A Detailed Guide to Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract N-Pyrazin-2-ylalanine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its unique structura...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pyrazin-2-ylalanine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the pyrazine moiety, make it an attractive component for the design of novel therapeutics. This application note provides a comprehensive guide to the synthesis of N-Pyrazin-2-ylalanine, with a focus on two primary and effective methods: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed N-arylation. For each protocol, we provide a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and practical insights into experimental choices. Additionally, we explore Nucleophilic Aromatic Substitution (SNAr) as a potential synthetic route. This guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize N-Pyrazin-2-ylalanine for their research and development endeavors.

Introduction

The incorporation of unnatural amino acids into peptides and small molecules is a powerful strategy in drug discovery for modulating pharmacological properties such as potency, selectivity, and metabolic stability. N-aryl amino acids, in particular, have gained significant attention as they are key structural motifs in a variety of biologically active compounds.[1][2] N-Pyrazin-2-ylalanine, featuring a pyrazine ring directly linked to the amino group of alanine, presents a unique scaffold that can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, thereby influencing molecular recognition at biological targets.

The synthesis of N-aryl amino acids, however, can be challenging due to the potential for racemization at the α-stereocenter and the often harsh reaction conditions required for traditional methods.[3] Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds, offering milder and more versatile routes to these valuable compounds.[4]

This application note will detail two robust and widely applicable methods for the synthesis of N-Pyrazin-2-ylalanine, providing researchers with the practical knowledge to implement these protocols in their laboratories.

Recommended Synthetic Protocols

We will focus on two of the most effective and well-documented methods for the N-arylation of amino acids: the Buchwald-Hartwig amination and a copper-catalyzed equivalent.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[4] This method is renowned for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions, which help to preserve the chirality of the amino acid.[2]

Reaction Scheme:

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification (Ester) cluster_hydrolysis Hydrolysis cluster_final_purification Final Product Isolation A Combine 2-bromopyrazine, L-alanine methyl ester hydrochloride, Pd catalyst, ligand, and base in a Schlenk flask under inert atmosphere. B Add anhydrous solvent (e.g., toluene or dioxane) and heat the reaction mixture (typically 80-110 °C). A->B C Monitor reaction progress by TLC or LC-MS. B->C D Cool the reaction mixture and filter off the inorganic salts. C->D E Concentrate the filtrate and purify the crude product by column chromatography. D->E F Dissolve the purified ester in a suitable solvent (e.g., THF/water or methanol/water). E->F G Add a base (e.g., LiOH or NaOH) and stir at room temperature. F->G H Monitor hydrolysis by TLC or LC-MS. G->H I Acidify the reaction mixture to pH ~2-3 with dilute HCl. H->I J Extract the product with an organic solvent (e.g., ethyl acetate) or collect the precipitate. I->J K Dry and concentrate to yield N-Pyrazin-2-yl-L-alanine. J->K G Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex + Pyrazine-Br Amide\nComplex Amide Complex Oxidative\nAddition\nComplex->Amide\nComplex + Alanine Ester - HBr (Base) Amide\nComplex->Pd(0)L Reductive Elimination Product Product Amide\nComplex->Product G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Combine 2-iodopyrazine, L-alanine, CuI, a ligand (e.g., a β-diketone), and a base in a reaction vessel. B Add solvent (e.g., DMF) and stir the mixture at room temperature or with gentle heating. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Quench the reaction with a dilute acid or ammonium chloride solution. C->D E Extract the product with an organic solvent. D->E F Purify the crude product by column chromatography or crystallization. E->F

Sources

Application

Application Note: Strategic Incorporation of N-Pyrazin-2-ylalanine into Synthetic Peptides

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Executive Summary & Mechanistic Rationale The incorporation of non-canoni...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Executive Summary & Mechanistic Rationale

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy in modern peptide drug discovery, enabling the modulation of pharmacokinetics, binding affinity, and structural stability. N-Pyrazin-2-ylalanine (abbreviated as Pyz or Pza ) is a highly specialized ncAA featuring a pyrazine ring at the β-position of the alanine backbone[1].

As an application scientist, selecting Pyz over canonical aromatic residues like Phenylalanine (Phe) or Histidine (His) is driven by specific mechanistic goals:

  • Electronic Modulation: Unlike the electron-rich benzene ring of Phe, pyrazine is highly electron-deficient. This facilitates unique face-to-edge π-π stacking interactions with electron-rich targets in enzyme active sites or receptor pockets[1].

  • Hydrogen Bonding & Metal Coordination: The two para-oriented nitrogen atoms in the pyrazine ring act as potent hydrogen-bond acceptors and provide a bidentate-like coordination site for transition metals, which is invaluable for designing metallopeptides or radiolabeled diagnostics[1].

  • Metabolic Stability: The introduction of the pyrazine heterocycle can disrupt recognition by endogenous proteases, extending the peptide's half-life.

Physicochemical Profiling: Pyz vs. Canonical Analogues

To rationally design peptides with Pyz, one must understand how its incorporation alters the local microenvironment of the peptide backbone. The following table summarizes the quantitative and qualitative physicochemical shifts when substituting canonical residues with Pyz[1].

Amino AcidSide Chain CoreEst. LogPElectronic CharacterH-Bonding CapabilityAcid/Base Stability
Phenylalanine (Phe) Benzene~2.5 (Low Sol.)Electron-richNoneStable
Pyrazin-2-ylalanine (Pyz) Pyrazine~1.2 (Moderate)Electron-deficientDual AcceptorAcid-stable
3-Pyridylalanine (Pal) Pyridine~1.5 (Moderate)Electron-deficientSingle AcceptorAcid-stable
Histidine (His) Imidazole~0.1 (High Sol.)AmphotericDonor & AcceptorAcid-stable

Data Interpretation: Replacing Phe with Pyz significantly increases the polarity (lowering LogP from ~2.5 to ~1.2) while maintaining aromaticity, making it an ideal substitution for optimizing the aqueous solubility of hydrophobic peptide motifs without sacrificing target-binding sterics[1].

Experimental Workflow & Pathway Visualization

The incorporation of Pyz is achieved via standard Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS). Because the pyrazine ring is chemically stable to both the basic conditions of Fmoc deprotection (20% piperidine) and the highly acidic conditions of global cleavage (Trifluoroacetic acid, TFA), it does not require side-chain protecting groups[1].

SPPS_Workflow Start Resin Swelling & Prep (e.g., 2-CTC or Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Activate Amino Acid Activation Fmoc-Pyz-OH + PyBOP/HOBt + DIPEA Deprotect->Activate Couple Coupling Reaction (45-60 min, Room Temp) Activate->Couple Test Self-Validation: Kaiser Test (Colorimetric Amine Check) Couple->Test Test->Deprotect Positive (Incomplete) Trigger Double Couple MicroCleave QC: Micro-Cleavage & LC-MS (Verify Pyz Mass Incorporation) Test->MicroCleave Negative (Complete) MicroCleave->Deprotect Next Amino Acid Cleave Global Cleavage (TFA / Scavengers / H2O) MicroCleave->Cleave Sequence Finished

Workflow for the incorporation of Fmoc-Pyz-OH via Solid-Phase Peptide Synthesis (SPPS).

Validated Protocol: Fmoc-SPPS Incorporation of Pyz

This protocol is engineered as a self-validating system . Because ncAAs can alter the aggregation propensity of the growing peptide chain, mandatory quality control checkpoints (Kaiser tests and micro-cleavages) are built directly into the methodology.

Materials & Reagents
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (loading ~1.5 mmol/g) or Rink Amide AM resin, depending on the desired C-terminus[2].

  • Amino Acid: Fmoc-3-(pyrazin-2-yl)-L-alanine (Fmoc-Pyz-OH).

  • Coupling Reagents: PyBOP, HOBt, and N,N-Diisopropylethylamine (DIPEA). Causality Note: While HATU is a stronger activator, PyBOP/HOBt is selected here to minimize the risk of base-catalyzed epimerization at the α-carbon, which can be slightly more acidic due to the electron-withdrawing nature of the pyrazine ring[2].

  • Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Resin Swelling

  • Weigh 500 mg of resin into a fritted reaction vessel.

  • Swell the resin in 10 mL of DCM/DMF (1:1, v/v) for 30 minutes under gentle agitation. Drain the solvent.

Step 2: Fmoc Deprotection

  • Add 10 mL of 20% Piperidine in DMF to the resin.

  • Agitate for 5 minutes, drain, and repeat with a fresh 10 mL aliquot for 15 minutes[2].

  • Wash the resin thoroughly: DMF (5 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min) to ensure complete removal of piperidine.

Step 3: Activation and Coupling of Fmoc-Pyz-OH

  • In a separate vial, dissolve 3.0 equivalents of Fmoc-Pyz-OH, 3.0 eq of PyBOP, and 3.0 eq of HOBt in a minimal volume of DMF (approx. 5 mL)[2].

  • Add 6.0 equivalents of DIPEA to the vial. Causality Note: The solution may slightly change color; pre-activate for no longer than 2-3 minutes to prevent side reactions.

  • Transfer the activated mixture to the resin and agitate at room temperature for 60 minutes.

  • Drain the reaction mixture and wash the resin with DMF (5 × 1 min).

Step 4: Self-Validation (The Kaiser Test)

  • Extract a few resin beads and perform a Kaiser (ninhydrin) test[2].

  • Logic Gate:

    • If the beads remain colorless/yellow: The coupling is >99% complete. Proceed to Step 5.

    • If the beads turn blue: Steric hindrance or aggregation has caused incomplete coupling. Do not proceed. Perform a double coupling using a different activator (e.g., DIC/Oxyma) to overcome the specific steric barrier before moving forward.

Step 5: Global Cleavage and Deprotection

  • Once the full peptide sequence is synthesized, wash the resin with DCM and dry under a vacuum.

  • Prepare the cleavage cocktail. If the peptide contains sensitive residues (e.g., Cys, Met, Trp), use a scavenger-rich mixture: TFA/DCM/anisole/H2O (11:6:2:1 by volume)[2]. Causality Note: The pyrazine ring itself is highly stable to TFA and does not require specialized scavengers, but the surrounding sequence dictates the cocktail choice.

  • Treat the resin for 2–3 hours at room temperature.

  • Filter the cleaved peptide into cold diethyl ether to precipitate the crude product. Centrifuge, decant the ether, and dry the pellet.

Case Study: Modulating Somatostatin (SRIF-14)

The practical utility of this protocol is best demonstrated in the structural optimization of Somatostatin-14 (SRIF-14). Researchers successfully replaced native Phenylalanine residues (Phe6, Phe7, and Phe11) with L-Pyrazinylalanine to map the electrostatic potential requirements of the hSST2 and hSST4 receptors[2].

Key Findings from the Substitution:

  • Synthesis Yields: The Pyz-substituted peptides were successfully synthesized using the PyBOP/HOBt/DIPEA protocol described above. However, researchers noted that subsequent couplings (e.g., coupling Asparagine onto the growing chain after Pyz) could be capricious, yielding 70-80% completion and necessitating rigorous double-coupling strategies[2].

  • Analytical QC: The crude Pyz-peptides were validated using Reverse-Phase Preparative HPLC (100% water to 100% acetonitrile gradient with 1% TFA) and High-Resolution Mass Spectrometry (HRMS), confirming the exact mass incorporation of the pyrazine heterocycle[2].

By utilizing this structured, self-validating approach, application scientists can reliably incorporate N-Pyrazin-2-ylalanine to probe complex biological interactions, improve peptide solubility, and design next-generation therapeutics.

References

  • Title: Replacement of Phe6, Phe7, and Phe11 of d-Trp8-Somatostatin-14 with l-Pyrazinylalanine. Predicted and Observed Effects on Binding Affinities at hSST2 and hSST4.
  • Title: 3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- | 209527-06-0 Source: Benchchem URL

Sources

Method

Application Note: Strategic Incorporation of N-Pyrazin-2-ylalanine in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Strategic Rationale The development of novel peptide therapeutics often requires the substitution of canonical amino acids with unnatural analogs to probe structure-activity relationships (SAR) and enhance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The development of novel peptide therapeutics often requires the substitution of canonical amino acids with unnatural analogs to probe structure-activity relationships (SAR) and enhance metabolic stability. N-Pyrazin-2-ylalanine (often abbreviated as Pyz or Paa) is a highly specialized unnatural amino acid where the canonical phenyl ring of Phenylalanine (Phe) is replaced by a pyrazine heterocycle (1)[1].

From a drug design perspective, Pyz acts as an isosteric replacement for Phe but introduces profound electronic changes. The dual nitrogen atoms in the pyrazine ring act as hydrogen-bond acceptors, while the electron-deficient nature of the heterocycle fundamentally alters electrostatic potentials. In landmark studies involving Somatostatin (SRIF-14) analogs, replacing Phe with Pyz allowed researchers to map the precise π -bonding and edge-to-face aromatic interactions required for stabilizing the peptide's bioactive "herringbone" conformation at hSST2 and hSST4 receptors (2)[2].

Mechanistic_Rationale Phe Phenylalanine (Phe) Hydrophobic Core Pyz N-Pyrazin-2-ylalanine (Pyz) Altered Electrostatics Phe->Pyz Isosteric Substitution Hbond H-Bond Acceptor (Dual Nitrogen) Pyz->Hbond Receptor Binding PiBond Modulated pi-bonding (Edge-to-face) Pyz->PiBond Structural Stability Deactivation Amine Deactivation (Inductive Effect) Pyz->Deactivation SPPS Challenge

Figure 1: Mechanistic and synthetic implications of substituting Phe with Pyrazinylalanine.

Mechanistic Insights: The Chemistry of Pyrazinylalanine in SPPS

While N-Fmoc-L-pyrazinylalanine can be synthesized in high enantiomeric excess (>99% ee) utilizing Schöllkopf's D-valine-derived bis-lactim ether chiral auxiliary ()[], incorporating it into a growing peptide chain presents significant synthetic hurdles.

The Causality of Coupling Failures: The primary challenge in Pyz incorporation is the strong inductive electron-withdrawing effect of the pyrazine ring. This creates a twofold problem:

  • Steric and Electronic Hindrance During Incorporation: The incoming Fmoc-L-Pyz-OH is electronically deactivated, making standard uronium-based coupling agents (like HBTU) insufficient for driving the acylation to completion[2].

  • Nucleophilic Suppression of the Deprotected Amine: Once Pyz is successfully coupled and its Fmoc group is removed, the resulting α -amine exhibits significantly reduced nucleophilicity. Consequently, coupling the subsequent amino acid onto the Pyz residue frequently results in deletion sequences if standard protocols are blindly followed[2].

To overcome these barriers, researchers must abandon standard HBTU/DIPEA protocols in favor of phosphonium-based coupling reagents, specifically PyBOP combined with HOBt . This combination effectively circumvents the electronic deactivation without promoting the high rates of epimerization sometimes seen with over-extended HATU couplings[2].

Quantitative Data: Coupling Efficiency Comparison

The following table summarizes the causal relationship between coupling reagent selection and reaction efficiency when dealing with the deactivated Pyz residue.

Coupling Reagent SystemEquivalentsReaction TimeObserved EfficiencyMechanistic Outcome
HBTU / DIPEA 3.060 min< 50%Incomplete acylation due to electronic deactivation of the amine[2].
HATU / DIPEA 3.060 min~ 85%Improved kinetics, but risks epimerization during extended cycles.
PyBOP / HOBt / DIPEA 3.0120 min> 95% Optimal ; overcomes steric/electronic barriers efficiently[2].

Validated Experimental Protocols

The following protocol is engineered as a self-validating system . It ensures that the difficult Pyz couplings are analytically confirmed before the synthesis proceeds, preventing the compounding of errors in the peptide sequence.

SPPS_Workflow Start Resin Swelling & Prep (e.g., 2-Chlorotrityl) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Coupling Pyz Coupling (Fmoc-Pyz-OH, PyBOP, HOBt) Deprotect->Coupling Validate Self-Validation (Kaiser Test / LC-MS) Coupling->Validate Validate->Coupling Positive (Incomplete) NextCycle Subsequent Residue (Extended Coupling Time) Validate->NextCycle Negative (Complete) Cleavage Global Cleavage (TFA/TIS/H2O) NextCycle->Cleavage Sequence Complete

Figure 2: Self-validating SPPS workflow for the incorporation of N-Pyrazin-2-ylalanine.

Step-by-Step Methodology

Phase 1: Resin Preparation & Deprotection

  • Resin Swelling: Weigh out 2-Chlorotrityl chloride (2-CTC) resin (typical loading ~1.5 mmol/g) into a manual or automated reaction vessel[2]. Swell in Dichloromethane (DCM) for 30 minutes to maximize pore accessibility. Wash with N,N-Dimethylformamide (DMF) (3 × 1 min).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to expose the primary amine.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all traces of piperidine, which could prematurely cap the incoming activated amino acid.

Phase 2: Optimized Pyz Coupling 4. Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-L-Pyz-OH, 3.0 equivalents of PyBOP, and 3.0 equivalents of HOBt in a minimal volume of N-Methyl-2-pyrrolidone (NMP) or DMF[2]. 5. Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Pre-activate for exactly 2 minutes. 6. Coupling: Transfer the activated mixture to the resin. Agitate gently for 120 minutes at room temperature.

Phase 3: System Self-Validation (Critical Checkpoint) 7. Kaiser Test: Extract a few resin beads and wash them with ethanol. Apply the Kaiser ninhydrin test[2].

  • Causality Check: If the beads turn blue, free amines remain due to the steric hindrance of Pyz. Do not proceed. Perform a double coupling using the same PyBOP/HOBt conditions for an additional 60 minutes.

  • If the beads remain yellow/colorless, acylation is complete.

Phase 4: Subsequent Residue Coupling (The "Deactivated Amine" Challenge) 8. Next-Cycle Adjustment: After Fmoc-deprotecting the newly incorporated Pyz residue, the exposed α -amine will be poorly nucleophilic. When coupling the next amino acid in the sequence, you must reuse the PyBOP/HOBt/DIPEA activation strategy and extend the coupling time to a minimum of 3 hours to ensure complete sequence fidelity[2].

Phase 5: Cleavage 9. Fragment Cleavage (Optional): If a protected linear fragment is required (e.g., for subsequent cyclization), cleave using 1% Trifluoroacetic acid (TFA) in DCM for 3–5 minutes[2]. 10. Global Cleavage: For full deprotection, treat the resin with a standard cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2 hours. Precipitate the final peptide in cold diethyl ether.

References

  • Neelamkavil, S., Arison, B., Birzin, E., et al. (2005). Replacement of Phe6, Phe7, and Phe11 of d-Trp8-Somatostatin-14 with l-Pyrazinylalanine. Predicted and Observed Effects on Binding Affinities at hSST2 and hSST4. An Unexpected Effect of the Chirality of Trp8 on NMR Spectra in Methanol. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Neelamkavil, S., Mowery, B. P., Thornton, E. R., Smith, A. B. 3rd, & Hirschmann, R. (2005). A practical synthesis of Nalpha-Fmoc-L-pyrazinylalanine via Schöllkopf's chiral auxiliary. Journal of Peptide Research. Available at:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1297700, 3-pyrazinylalanine. PubChem - NIH. Available at:[Link]

Sources

Application

N-Pyrazin-2-ylalanine applications in cancer research

Application Note: Engineering Targeted Cancer Therapeutics Using N-Pyrazin-2-ylalanine Derivatives Introduction and Mechanistic Rationale In the landscape of modern oncology drug development, the incorporation of non-nat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Targeted Cancer Therapeutics Using N-Pyrazin-2-ylalanine Derivatives

Introduction and Mechanistic Rationale

In the landscape of modern oncology drug development, the incorporation of non-natural amino acids is a critical strategy for overcoming the pharmacokinetic limitations of native peptides. N-Pyrazin-2-ylalanine —most commonly utilized in solid-phase synthesis as its protected derivative, N-Fmoc-L-pyrazinylalanine (Pyz)—is a highly specialized building block where the canonical electron-rich phenyl ring of phenylalanine is replaced by an electron-deficient pyrazine heterocycle[1][2].

As a Senior Application Scientist, I approach the integration of Pyz into therapeutic scaffolds not merely as a structural substitution, but as a calculated mechanistic tuning of the molecule. The pyrazine ring fundamentally alters the quadrupole moment of the aromatic side chain. This reverses the polarity of edge-to-face aromatic interactions (π-π stacking) both within the peptide’s internal folded state (e.g., stabilizing the crucial β-turn in somatostatin analogs) and externally within the receptor's binding pocket[2][3]. Furthermore, the pyrazine nitrogens act as potent hydrogen bond acceptors, enabling novel coordination with target proteins such as G-protein coupled receptors (GPCRs) and the 20S proteasome[1][3].

Applications in Oncology

Somatostatin Receptor (SSTR) Agonists for Neuroendocrine Tumors

Native somatostatin (SRIF-14) exhibits a highly transient half-life (2–3 minutes) and binds indiscriminately to all five SSTR subtypes, limiting its clinical utility[4]. By systematically replacing Phenylalanine (Phe) residues at positions 6, 7, or 11 with L-Pyrazinylalanine, researchers can drastically shift the receptor selectivity profile[2][3]. The electron-deficient Pyz residue at position 6 or 11 shields the bioactive conformation, resulting in analogs that exhibit extreme selectivity for the hSST2 receptor—a primary target overexpressed in gastroenteropancreatic neuroendocrine tumors (GEP-NETs)[2][3].

Mechanism A Pyz-Modified Therapeutic Peptide B Somatostatin Receptor (hSST2 / hSST4) A->B High-affinity binding C Gi/o Protein Coupling B->C Conformational shift D Adenylyl Cyclase Inhibition C->D α-subunit action E cAMP Reduction D->E Signal transduction F Tumor Proliferation Arrest E->F Kinase modulation

Figure 1: GPCR-mediated signaling cascade induced by Pyz-modified somatostatin analogs.

Proteasome Inhibition in Multiple Myeloma

Beyond GPCRs, pyrazine motifs are foundational to the efficacy of proteasome inhibitors like Bortezomib. N-Pyrazin-2-ylalanine derivatives are actively investigated to synthesize next-generation inhibitors targeting the chymotrypsin-like activity of the 20S proteasome core particle[1][5]. The pyrazine nitrogen strategically coordinates with the catalytic Thr1 residue in the β5 subunit, while the altered lipophilicity improves cellular penetrance compared to standard phenylalanine derivatives.

Quantitative Data: Receptor Selectivity Tuning

The substitution of Phe with Pyz yields profound quantitative shifts in receptor binding affinities. The table below summarizes the causality of these structural changes, demonstrating how Pyz incorporation transforms a pan-receptor binder into a highly selective hSST2 agonist[2].

Peptide AnaloghSST2 Affinity ( Ki​ , nM)hSST4 Affinity ( Ki​ , nM)Receptor Selectivity Ratio (hSST2/hSST4)
Wild-type Somatostatin-140.21 ± 0.051.3 ± 0.20.16
[D-Trp8]-SRIF-140.35 ± 0.082.5 ± 0.40.14
[Pyz6, D-Trp8]-SRIF-14 1.2 ± 0.3 >1000 >1000 (Highly Selective)
[Pyz11, D-Trp8]-SRIF-14 1.5 ± 0.4 >1000 >1000 (Highly Selective)

Data demonstrates that while absolute affinity for hSST2 slightly decreases, the complete ablation of hSST4 binding creates a highly targeted therapeutic profile, minimizing off-target endocrine disruption.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the reagent choices to address the unique chemical behavior of the electron-deficient pyrazine ring.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Pyz-Modified Peptides

Rationale: The electron-withdrawing nature of the pyrazine ring reduces the nucleophilicity of the α -amine during deprotection and increases the acidity of the α -proton, elevating the risk of epimerization during coupling. We utilize DIC/Oxyma instead of standard uronium salts (like HBTU) to suppress this epimerization.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove residual base.

  • Pyz Coupling:

    • Dissolve 0.4 mmol (4 eq) of N-Fmoc-L-pyrazinylalanine and 0.4 mmol (4 eq) of Oxyma Pure in 2 mL of DMF.

    • Add 0.4 mmol (4 eq) of N,N'-Diisopropylcarbodiimide (DIC).

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation Step (Micro-Cleavage): Withdraw 2 mg of resin. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in acetonitrile, and analyze via LC-MS. Do not proceed to the next amino acid until the expected intermediate mass is confirmed, ensuring the sterically and electronically hindered Pyz coupling is complete.

  • Global Cleavage: Upon sequence completion, cleave the peptide using TFA/TIPS/H2O/DODT (92.5:2.5:2.5:2.5) for 2.5 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

SPPS R Resin Swelling D Fmoc Deprotection R->D 20% Piperidine C N-Fmoc-Pyz-OH Coupling D->C DIC/Oxyma C->D Next AA V Micro-Cleavage LC-MS Validation C->V Aliquot test CL Global Cleavage & Isolation V->CL Mass confirmed

Figure 2: Self-validating SPPS workflow for incorporating N-Fmoc-Pyz-OH into peptide sequences.

Protocol B: In Vitro SSTR Radioligand Binding Assay

Rationale: To validate the functional impact of the Pyz substitution, binding must be assessed in a native-like lipid bilayer environment using stably transfected cell lines, as GPCR conformation is highly dependent on membrane dynamics.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human SST2 or SST4 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 1 mM EGTA, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of membrane suspension (10 µg protein/well).

    • 25 µL of the radioligand [ 125 I]-Tyr 11 -SRIF-14 (final concentration 0.05 nM).

    • 25 µL of the Pyz-modified peptide at varying concentrations ( 10−12 to 10−5 M).

  • Self-Validation Controls: Include wells with 1 µM unlabeled SRIF-14 to define Non-Specific Binding (NSB), and wells with buffer only to define Total Binding (TB). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand adhesion) using a cell harvester.

  • Quantification: Wash filters 3× with ice-cold buffer, dry, and count radioactivity using a gamma counter. Calculate Ki​ values using the Cheng-Prusoff equation.

References

  • Neelamkavil, S., et al. (2005). Replacement of Phe6, Phe7, and Phe11 of D-Trp8-Somatostatin-14 with L-Pyrazinylalanine. Predicted and Observed Effects on Binding Affinities at hSST2 and hSST4. An Unexpected Effect of the Chirality of Trp8 on NMR Spectra in Methanol. Journal of Medicinal Chemistry, 48(12), 4025-4030.

  • Martín-Gago, P., et al. (2014). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules (Basel, Switzerland), 19(12), 20231–20252.

  • PubChem Compound Summary. 3-Pyrazinylalanine (CID 135565500). National Center for Biotechnology Information.

  • Myers, A. G., et al. (1997). Greatly Simplified Procedures for the Synthesis of α-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. The Journal of Organic Chemistry, 62(22), 7507-7507. (Foundational synthetic methodology for unnatural amino acids like Pyz).

Sources

Method

Application Note: Protocol for the Synthesis of N-(Pyrazin-2-ylcarbonyl)-L-phenylalanine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of peptide boronic acid proteasome inhibitors (e.g., Bortezomib) and related peptidomimetics. Introduction & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of peptide boronic acid proteasome inhibitors (e.g., Bortezomib) and related peptidomimetics.

Introduction & Mechanistic Rationale

The coupling of pyrazine-2-carboxylic acid (PCA) with L-phenylalanine (L-Phe) is a highly critical transformation in the synthesis of targeted protease inhibitors, serving as the foundational N-terminal capping group and P2/P3 recognition element in active pharmaceutical ingredients like Bortezomib[1].

While direct coupling of a free amino acid with a carboxylic acid is theoretically possible, it frequently results in poor yields due to zwitterionic insolubility and competing side reactions. To engineer a robust, self-validating system, this protocol employs a transient C-terminal protection strategy using L-phenylalanine methyl ester (L-Phe-OMe) [2].

Activation of the weakly nucleophilic pyrazine-2-carboxylic acid is achieved via the carbodiimide coupling agent EDC·HCl. Because the transient O-acylisourea intermediate formed by EDC is highly susceptible to oxazolone formation—which leads to the racemization of the L-Phe chiral center—1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly intercepts the O-acylisourea to generate a highly reactive yet stereochemically stable OBt active ester, completely suppressing epimerization and driving the amide bond formation to kinetic completion [3].

G PCA Pyrazine-2-carboxylic acid (Electrophile) Coupling Amide Coupling EDC·HCl, HOBt, DIPEA DCM, 0°C to RT PCA->Coupling LPhe L-Phe-OMe·HCl (Nucleophile) LPhe->Coupling Intermediate N-(pyrazin-2-ylcarbonyl)- L-phenylalanine methyl ester Coupling->Intermediate Hydrolysis Saponification LiOH, THF/MeOH/H2O 0°C to RT, then HCl Intermediate->Hydrolysis Product N-(pyrazin-2-ylcarbonyl)- L-phenylalanine Hydrolysis->Product

Workflow for the synthesis of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine via EDC/HOBt coupling.

Quantitative Reagent Data

The following tables outline the precise stoichiometry required to execute this workflow at a standard 10 mmol bench scale.

Table 1: Stoichiometry for Amide Coupling (Step 1)
ReagentMW ( g/mol )EquivalentsAmountFunction in Reaction
Pyrazine-2-carboxylic acid124.101.001.24 gElectrophile
L-Phe-OMe·HCl215.681.052.26 gNucleophile
EDC·HCl191.701.202.30 gPrimary Coupling Agent
HOBt (anhydrous)135.131.201.62 gEpimerization Suppressant
DIPEA129.243.005.2 mLNon-nucleophilic Base
Dichloromethane (DCM)84.93-50.0 mLReaction Solvent
Table 2: Stoichiometry for Saponification (Step 2)
ReagentMW ( g/mol )EquivalentsAmountFunction in Reaction
Intermediate Ester285.301.00~2.85 gSubstrate
LiOH·H₂O41.962.000.84 gHydroxide Source
THF / MeOH / H₂O (2:1:1)--40.0 mLMixed Solvent System
1M HCl (aq)36.46-~20.0 mLAcidifying Agent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester

Causality Checkpoint: DCM is selected as the solvent because the urea byproduct of EDC is highly water-soluble, allowing for a seamless liquid-liquid extraction workup without the need for column chromatography.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Pyrazine-2-carboxylic acid (1.24 g, 10.0 mmol) and L-Phenylalanine methyl ester hydrochloride (2.26 g, 10.5 mmol) in anhydrous Dichloromethane (50 mL).

  • Amine Liberation: Cool the suspension to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA, 5.2 mL, 30.0 mmol) dropwise over 5 minutes.

    • Insight: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The solution will clarify as the HCl salt is neutralized, liberating the free amine.

  • Activation: Add HOBt (1.62 g, 12.0 mmol) followed by EDC·HCl (2.30 g, 12.0 mmol) in distinct portions.

    • Insight: Adding reagents at 0 °C controls the mild exotherm of the activation step, preventing the formation of inactive N-acylurea side products.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then gradually remove the ice bath and allow it to warm to room temperature (20–25 °C). Stir for an additional 12–16 hours under an inert nitrogen atmosphere.

  • Self-Validating Workup:

    • Wash the organic layer with 1M aqueous HCl (30 mL). This removes unreacted DIPEA, trace L-Phe-OMe, and the basic EDC-urea byproduct.

    • Wash with saturated aqueous NaHCO₃ (30 mL). This deprotonates and removes unreacted pyrazine-2-carboxylic acid and HOBt (pKa ~4.6).

    • Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as an off-white solid.

Step 2: Saponification to the Free Acid

Causality Checkpoint: A mixed solvent system (THF/MeOH/H₂O) is mandatory. THF dissolves the organic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture.

  • Dissolution: Dissolve the crude intermediate ester (~2.85 g, 10.0 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (40 mL).

  • Hydrolysis: Cool the solution to 0 °C and add Lithium hydroxide monohydrate (0.84 g, 20.0 mmol) in one portion. Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to strip away the volatile THF and MeOH, leaving the carboxylate salt dissolved in the aqueous layer.

  • Controlled Acidification (Critical Step): Dilute the aqueous residue with 20 mL of distilled water and cool to 0 °C. Carefully acidify the solution dropwise using 1M aqueous HCl until the pH reaches 2.0 to 3.0 .

    • Field-Proven Insight: Do not drop the pH below 1.0. The carboxylic acid (pKa ~3.5) will protonate and precipitate at pH 2-3. However, the pyrazine ring nitrogen has a pKa of ~0.6. If the solution becomes too acidic, the pyrazine ring will protonate, forming a highly water-soluble cationic species that will drastically reduce your isolated yield.

  • Isolation: Stir the resulting white suspension for 30 minutes at 0 °C to ensure complete crystallization. Filter the solid under vacuum, wash with ice-cold water (2 × 10 mL), and dry in a vacuum oven at 45 °C for 12 hours to afford pure N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.

Analytical Validation

To confirm the integrity of the self-validating protocol, perform the following checks:

  • LC-MS: Confirm the mass of the final product ( [M+H]+ expected at m/z 272.1).

  • Chiral HPLC: Run against a racemic standard to confirm an enantiomeric excess (ee) of >99%, validating that the HOBt successfully prevented epimerization during Step 1.

  • ¹H NMR (DMSO-d₆): Look for the characteristic highly deshielded pyrazine aromatic protons between δ 8.70 and 9.30 ppm, and the disappearance of the methyl ester singlet at δ 3.60 ppm.

References

  • Source: Google Patents (US20100226597A1)
  • Source: Google Patents (WO2009004350A1)
  • Title: Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
Application

Application Notes and Protocols: A Researcher's Guide to Molecular Docking of N-Pyrazin-2-ylalanine Derivatives

Abstract: This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on N-Pyrazin-2-ylalanine derivatives. Designed for researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on N-Pyrazin-2-ylalanine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of steps. It delves into the rationale behind each phase of the computational workflow, from target selection and validation to the critical analysis of docking results. By integrating established methodologies with field-proven insights, this protocol aims to equip researchers with the expertise to perform robust and reliable in-silico analyses, thereby accelerating the discovery of novel therapeutics.

Foundational Principles: The "Why" of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[1] The primary goal is to forecast the binding mode and affinity, which is often quantified as a scoring function, such as binding energy.[2] A lower, more negative binding energy generally indicates a more stable and favorable interaction.[3] This in-silico technique is a cornerstone of structure-based drug design, enabling scientists to screen large libraries of compounds, elucidate potential mechanisms of action, and prioritize candidates for experimental validation, thus saving significant time and resources.[4][5]

For N-Pyrazin-2-ylalanine derivatives, a class of compounds with noted biological potential, molecular docking serves as an invaluable tool to identify and characterize their interactions with specific protein targets.[6]

The Docking Workflow: A Self-Validating System

A successful docking protocol is not merely a sequence of commands but a logically structured workflow where each step validates the next. The process can be systematically broken down into distinct phases, each with its own set of critical considerations and quality control checkpoints.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation Target_Selection 2.1 Target Selection & Retrieval Protein_Prep 2.2 Receptor Preparation Target_Selection->Protein_Prep Ligand_Prep 2.3 Ligand Preparation Protein_Prep->Ligand_Prep Grid_Generation 2.4 Grid Box Generation Ligand_Prep->Grid_Generation Docking_Run 2.5 Running the Simulation Grid_Generation->Docking_Run Results_Analysis 2.6 Results Analysis Docking_Run->Results_Analysis Visualization 2.7 Visualization Results_Analysis->Visualization Protocol_Validation 2.8 Protocol Validation Protocol_Validation->Target_Selection Feedback Loop

Figure 1: High-level overview of the molecular docking workflow.

Target Selection and Retrieval

Expertise & Causality: The choice of a protein target is the most critical decision in a docking study. It must be biologically relevant to the therapeutic area of interest. For N-Pyrazin-2-ylalanine derivatives, which have shown potential as antimicrobial and anticancer agents, relevant targets could include bacterial enzymes or protein kinases.[6][7]

Protocol:

  • Identify Potential Targets: Utilize databases such as DrugBank and PDBsum to identify and learn about potential protein targets associated with your disease of interest.[8][9][10] These resources provide extensive information on drug-target relationships.[11][12][13]

  • Retrieve Protein Structure: Download the 3D crystallographic structure of your target protein from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB).[14] Opt for a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand, as this provides a validated binding pocket.[15]

Receptor (Protein) Preparation

Expertise & Causality: Raw PDB files are not immediately usable for docking. They often contain non-essential components like water molecules, co-factors, and multiple protein chains that can interfere with the docking algorithm. The protein structure must be "cleaned" and prepared to be chemically correct.[1][16]

Protocol (using AutoDockTools):

  • Load Protein: Open the downloaded PDB file in AutoDockTools (ADT).[17]

  • Clean the Structure:

    • Remove Water Molecules: Delete all water molecules (HOH) as they can interfere with ligand binding unless a specific water molecule is known to be critical for the interaction (a "bridging" water molecule).[16][18]

    • Remove Non-Essential Ligands/Ions: Remove any co-factors, ions, or ligands present in the crystal structure, retaining only the protein chain(s) of interest.[19]

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds. PDB files from X-ray crystallography often lack explicit hydrogen atom coordinates.[20][21]

  • Assign Charges: Compute and add Gasteiger or Kollman charges to the protein atoms. This is essential for calculating the electrostatic potential during the docking process.[20][21]

  • Save as PDBQT: Save the prepared protein in the PDBQT file format. This format includes the 3D coordinates, charge information, and atom types required by AutoDock Vina.[16]

Ligand (N-Pyrazin-2-ylalanine Derivative) Preparation

Expertise & Causality: The ligand structure must be converted into a 3D format with correct stereochemistry and assigned appropriate charges and rotatable bonds. The docking software needs to know which bonds in the ligand are flexible to explore different conformations within the binding site.[22][23]

Protocol (using ChemDraw and ADT):

  • Draw the 2D Structure: Draw your N-Pyrazin-2-ylalanine derivative in a chemical drawing program like ChemDraw and save it in a common format (e.g., MOL or SDF).

  • Convert to 3D: Use a program like Open Babel or the online PubChem structure generator to convert the 2D structure into a 3D conformation.[24]

  • Prepare in ADT:

    • Load the 3D ligand file into AutoDockTools.

    • The software will automatically detect the root of the molecule and define the rotatable bonds. You can manually adjust these if needed.

    • Save the prepared ligand in the PDBQT format.

Grid Box Generation

Expertise & Causality: The docking algorithm does not search the entire protein for a binding site. Instead, you must define a specific search space, known as the grid box, which encompasses the active site.[25] The size and center of this box are critical parameters. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time.[17][26]

Protocol (using ADT):

  • Load Prepared Protein: Open the protein.pdbqt file in ADT.

  • Define the Box:

    • Navigate to Grid -> Grid Box.[17]

    • A box will appear around the protein. If you used a PDB structure with a co-crystallized ligand, the most reliable method is to center the grid box on that ligand's position.[27]

    • Adjust the dimensions (x, y, z) of the box to ensure it fully encloses the binding pocket with a buffer of about 4-5 Å around the known ligand or predicted active site residues.[28]

  • Save Grid Parameters: Save the grid box dimensions and center coordinates to a configuration text file (e.g., config.txt). These values will be used as input for the docking simulation.[26]

ParameterDescriptionTypical Value
center_x, center_y, center_zThe coordinates for the center of the grid box.Based on co-crystallized ligand
size_x, size_y, size_zThe dimensions of the grid box in Angstroms.20-30 Å per side
exhaustivenessControls the thoroughness of the search. Higher is better but slower.8 - 32

Table 1: Example parameters for the AutoDock Vina configuration file.

Running the Docking Simulation

Expertise & Causality: With the prepared receptor, ligand, and grid parameters, the docking simulation can be initiated. AutoDock Vina uses a Lamarckian Genetic Algorithm to explore different ligand conformations and orientations within the defined search space, evaluating each pose with its scoring function.[29]

Protocol (Command Line):

  • Organize Files: Place the protein.pdbqt, ligand.pdbqt, and config.txt files in the same directory as the AutoDock Vina executable.[24]

  • Execute Vina: Open a command prompt or terminal, navigate to your working directory, and run the following command:

  • Output Files: Vina will generate two key output files:

    • output.pdbqt: Contains the coordinates of the predicted binding poses (usually 9) for the ligand, ranked by binding affinity.

    • log.txt: A text file summarizing the results, including the binding affinity (in kcal/mol) and RMSD values for each pose.[20]

G cluster_inputs Input Files cluster_outputs Output Files Receptor receptor.pdbqt Vina AutoDock Vina Engine Receptor->Vina Ligand ligand.pdbqt Ligand->Vina Config config.txt Config->Vina Poses output_poses.pdbqt Vina->Poses Log log_file.txt Vina->Log

Figure 2: Input and output flow for an AutoDock Vina simulation.

Analysis of Docking Results

Expertise & Causality: The raw output from a docking run is a set of numbers and coordinates. The crucial scientific step is to interpret these results in a biological context.[30][31]

Key Metrics to Analyze:

  • Binding Affinity: This is the primary metric for ranking different ligands or poses. The most negative value represents the strongest predicted binding.[2]

  • Root Mean Square Deviation (RMSD): When validating a protocol by redocking a known ligand, the RMSD measures the deviation between the docked pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[15][18][32]

Visualization of Binding Interactions

Expertise & Causality: A numerical score alone is insufficient. Visualizing the docked pose allows you to assess the quality of the interaction. A plausible binding mode should feature favorable intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, with key residues in the active site.[33][34]

Protocol (using PyMOL):

  • Load Structures: Open PyMOL and load the protein.pdbqt file and the output.pdbqt file.[34][35]

  • Select Best Pose: The output file contains multiple poses. The first pose is the one with the best (most negative) binding affinity.[35]

  • Visualize Interactions:

    • Display the protein as a surface or cartoon and the ligand as sticks to clearly see the binding pocket.[36]

    • Use PyMOL's "wizard" tools to find and display polar contacts (hydrogen bonds) between the ligand and protein residues.[35][37]

    • Identify and label the amino acid residues that are interacting with your N-Pyrazin-2-ylalanine derivative.

  • Generate Publication-Quality Images: Use PyMOL's rendering capabilities to create high-quality images for presentations and publications.[38]

Protocol Validation: The Trustworthiness Check

Expertise & Causality: Before screening a library of novel compounds, you must validate your docking protocol. The most common and reliable method is to perform "redocking."[28][39] This involves taking the co-crystallized ligand from the PDB structure, preparing it, and docking it back into its own receptor. If your protocol can accurately reproduce the experimentally determined binding pose (RMSD < 2.0 Å), it is considered validated.[5][15] This step ensures that your chosen parameters (grid box, exhaustiveness, etc.) are appropriate for the system under study.[18]

Conclusion and Future Directions

This guide outlines a robust and self-validating protocol for the molecular docking of N-Pyrazin-2-ylalanine derivatives. By understanding the causality behind each step—from meticulous preparation of the receptor and ligand to the critical validation of the entire workflow—researchers can generate reliable and insightful computational hypotheses. The results from such studies can effectively guide lead optimization, prioritize compounds for synthesis, and ultimately accelerate the pace of drug discovery. For higher accuracy, top-ranked poses can be subjected to more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex over time.

References

  • RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved March 11, 2026, from [Link]

  • Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved March 11, 2026, from [Link]

  • How to Analyze and Visualize Molecular Docking Results: Using MVD and Discovery Studio. (2025, March 28). YouTube. Retrieved March 11, 2026, from [Link]

  • Laskowski, R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research, 29(1), 221–222. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved March 11, 2026, from [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube. Retrieved March 11, 2026, from [Link]

  • Wishart, D. S., et al. (2006). DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Research, 34(Database issue), D668–D672. Retrieved March 11, 2026, from [Link]

  • PDBsum. (n.d.). European Bioinformatics Institute. Retrieved March 11, 2026, from [Link]

  • Database Commons. (2015, July 12). PDBsum. CNCB. Retrieved March 11, 2026, from [Link]

  • Scripps Research. (2020, December 4). AutoDock Vina Tutorial. Retrieved March 11, 2026, from [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. Retrieved March 11, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved March 11, 2026, from [Link]

  • Wishart, D. S., et al. (2008). DrugBank: a knowledgebase for drugs, drug actions and drug targets. Nucleic Acids Research, 36(Database issue), D901–D906. Retrieved March 11, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved March 11, 2026, from [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020, July 18). YouTube. Retrieved March 11, 2026, from [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube. Retrieved March 11, 2026, from [Link]

  • SciCrunch. (n.d.). PDBsum. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved March 11, 2026, from [Link]

  • Generating grid box for Docking using Vina. (2024, May 9). YouTube. Retrieved March 11, 2026, from [Link]

  • Class Central. (n.d.). Free Video: Molecular Docking Analysis - Autodock Results and Visualization. Retrieved March 11, 2026, from [Link]

  • Research Data Australia. (n.d.). DrugBank - Open Data Drug and Drug Target Database. Retrieved March 11, 2026, from [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. Retrieved March 11, 2026, from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved March 11, 2026, from [Link]

  • Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(12), 3277–3284. Retrieved March 11, 2026, from [Link]

  • Visualization of Molecular Docking result by PyMOL. (2022, May 12). YouTube. Retrieved March 11, 2026, from [Link]

  • Schrödinger. (n.d.). Visualizing science with PyMOL 3. Retrieved March 11, 2026, from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. Retrieved March 11, 2026, from [Link]

  • Database Commons. (2023, November 11). DrugBank. CNCB. Retrieved March 11, 2026, from [Link]

  • PyMOL. (n.d.). Animate Molecules Dynamically. Retrieved March 11, 2026, from [Link]

  • Wikipedia. (n.d.). DrugBank. Retrieved March 11, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved March 11, 2026, from [Link]

  • Rizzo Lab. (2024, February 19). 2023 DOCK tutorial 1 with PDBID 4S0V. Retrieved March 11, 2026, from [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 12). YouTube. Retrieved March 11, 2026, from [Link]

  • University of Tromsø. (n.d.). Molecular Docking Tutorial. Retrieved March 11, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved March 11, 2026, from [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). Visualization the molecular docking results in PyMOL. Retrieved March 11, 2026, from [Link]

  • Al-Khodairy, F. M., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Saudi Journal of Biological Sciences, 28(1), 1085–1093. Retrieved March 11, 2026, from [Link]

  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Retrieved March 11, 2026, from [Link]

  • SeeSAR. (2010, June 24). DOCKING TUTORIAL. Retrieved March 11, 2026, from [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PLOS ONE, 18(9), e0291423. Retrieved March 11, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3850. Retrieved March 11, 2026, from [Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination for the Synthesis of Pyrazine Derivatives

Introduction & Strategic Rationale The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science, frequently serving as a core pharmacophore in FDA-approved drugs, clinical candidat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science, frequently serving as a core pharmacophore in FDA-approved drugs, clinical candidates, and organic electronic materials[1][2]. While traditional nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing amine and alkoxy groups onto the electron-deficient pyrazine core, it often requires harsh thermal conditions and fails when utilizing sterically hindered or poorly nucleophilic amines[1][3].

To bypass these limitations, the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction has emerged as a state-of-the-art methodology. This approach enables the precise construction of C–N bonds on halopyrazines under mild, highly controlled conditions, facilitating the synthesis of complex architectures such as indolo[2,3-b]pyrazines, phenazines, and oligoamide α-helix mimetics[2][4][5]. This application note provides drug development professionals and synthetic chemists with the mechanistic causality, optimized parameters, and self-validating protocols necessary to master pyrazine amination.

Mechanistic Causality & Reaction Design

The success of Buchwald-Hartwig amination on pyrazine derivatives hinges on overcoming the inherent challenges of the heteroaromatic system. Pyrazines possess lone pairs that can coordinate to the palladium center, potentially poisoning the catalyst. Furthermore, their electron-deficient nature alters the kinetics of the catalytic cycle, specifically accelerating oxidative addition but severely retarding reductive elimination[5].

Catalyst and Ligand Selection

The choice of ligand is the most critical variable in reaction design:

  • Bidentate Ligands (e.g., Xantphos): When coupling electron-deficient pyrazines with poorly nucleophilic amines, bidentate ligands with large bite angles are highly effective[5]. The wide bite angle of Xantphos forces the palladium intermediate into a geometry that sterically accelerates the rate-limiting reductive elimination step, driving the formation of the C–N bond.

  • Bulky Monodentate Ligands (e.g., BrettPhos, PCy3): For bulky secondary amines or when synthesizing complex polycyclic phenazine/indolopyrazine architectures, bulky electron-rich phosphines are preferred. These ligands stabilize the highly active monomeric Pd(0) species, accelerating oxidative addition while preventing catalyst deactivation via heteroatom coordination[2][4].

Base and Solvent Dynamics

While strong bases like sodium tert-butoxide (NaOtBu) are standard in classical aminations, they can induce unwanted SNAr side reactions (e.g., alkoxylation) on highly activated chloropyrazines[6]. Therefore, weaker, non-nucleophilic bases such as anhydrous potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are strongly recommended[2]. Solvents like 1,4-dioxane or toluene are optimal; their non-polar nature ensures that the inorganic base remains largely insoluble, providing a controlled, slow release of the active base into the catalytic cycle and preventing substrate degradation[2][6].

Catalytic_Cycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (Halopyrazine) Pd0->OxAdd Insertion into C-X AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord Ligand Exchange RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Steric Crowding RedElim->Pd0 Pd(0) Regeneration Product Aminopyrazine Product RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination on pyrazine scaffolds.

Quantitative Data & Condition Optimization

The following table synthesizes field-proven reaction conditions for various pyrazine aminations, highlighting the causality between substrate electronics and catalyst/base selection.

Pyrazine SubstrateAmine PartnerCatalyst / LigandBase / SolventTemp / TimeYieldRef
2,5-DichloropyrazinePrimary AnilinesPd(OAc)2 / XantphosK3PO4 / 1,4-Dioxane100 °C / 15 h75-85%[1]
5-(2-Bromophenyl)-oxadiazolo-pyrazineSubstituted AnilinesPd(OAc)2 / PCy3K3PO4 / 1,4-Dioxane100 °C / 15 h60-72%[2]
3-Chloro-2-methylpyrazineN-Boc-4-aminopiperidinePd2(dba)3 / BINAPNaOtBu / Toluene90 °C / 12 h80%[6]
2-Bromo-3-methoxyanilineIntramolecular DimerizationPd-BrettPhos precat.KHMDS / THF80 °C / 18 h79%[4]

Table 1: Comparative optimization data for Buchwald-Hartwig cross-coupling of pyrazine derivatives.

Optimization_Workflow Start Substrate Evaluation (Pyrazine + Amine) Cat Catalyst/Ligand Selection Start->Cat Steric/Electronic check Base Base Selection Cat->Base Prevent SNAr Solvent Solvent & Temp Base->Solvent Base solubility Opt Optimized Protocol Solvent->Opt Yield maximization

Logical workflow for optimizing Buchwald-Hartwig amination on pyrazine scaffolds.

Detailed Experimental Protocol

Self-Validating Workflow for the Synthesis of N-Aryl-pyrazin-amines

This protocol describes the cross-coupling of a halopyrazine (e.g., 5-(2-bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine or 2,5-dichloropyrazine) with a primary aniline. It incorporates self-validating checkpoints to ensure reaction integrity[1][2].

Materials & Reagents
  • Substrates: Halopyrazine (1.0 equiv, e.g., 0.5 mmol), Aniline derivative (1.2 equiv, e.g., 0.6 mmol).

  • Catalyst System: Palladium(II) acetate (Pd(OAc)2, 10 mol%), Tricyclohexylphosphine (PCy3) or Xantphos (20 mol%)[2].

  • Base: Anhydrous Potassium Phosphate (K3PO4, 2.5 equiv).

  • Solvent: Anhydrous, degassed 1,4-Dioxane (15 mL).

Step-by-Step Methodology
  • Preparation of the Reaction Vessel (Inert Atmosphere):

    • Action: Flame-dry a Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or Nitrogen.

    • Causality: Pd(0) intermediates are highly sensitive to oxygen, which causes irreversible catalyst deactivation (oxidation to inactive Pd(II) black)[6].

  • Reagent Loading:

    • Action: Add the halopyrazine (0.5 mmol), aniline (0.6 mmol), Pd(OAc)2 (11 mg, 10 mol%), ligand (20 mol%), and finely ground K3PO4 (265 mg, 2.5 equiv) to the vessel[2].

    • Self-Validation Check: The mixture should appear as a heterogeneous solid blend. If the base is clumped, grind it prior to addition to ensure maximum surface area for the solid-liquid interfacial deprotonation step.

  • Solvent Addition & Degassing:

    • Action: Add 15 mL of anhydrous 1,4-dioxane. Seal the vessel with a septum and perform three cycles of "freeze-pump-thaw" or vigorously sparge with Argon for 15 minutes.

    • Causality: Dissolved oxygen must be removed. Sparging displaces O2, preventing homocoupling side-reactions and catalyst poisoning[6].

  • Reaction Execution:

    • Action: Replace the septum with a Teflon-lined crimp cap or screw cap. Submerge the vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800-1000 rpm) for 15 hours[2].

    • Self-Validation Check: The reaction mixture typically transitions from a pale yellow suspension to a deep red/brown mixture as the active Pd(0) species forms and the catalytic cycle progresses.

  • Monitoring & Workup:

    • Action: Cool the reaction to room temperature. Monitor completion via TLC (Hexane/EtOAc) or LC-MS.

    • Action: Filter the mixture through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the pad with a 1:1 mixture of EtOAc and water (50 mL), separate the organic layer, and acidify slightly with concentrated CH3COOH (1 mL) if required to break emulsions[2].

  • Purification:

    • Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc).

    • Self-Validation Check: Pure fractions should be verified by 1H NMR (disappearance of the aniline NH2 protons and distinct shift of the pyrazine aromatic protons) and HRMS[2].

Troubleshooting & Optimization

  • Issue: Homocoupling of the Halopyrazine.

    • Cause: Presence of residual oxygen or excessive catalyst loading.

    • Solution: Ensure strictly anaerobic conditions. Switch to a bulkier ligand (e.g., BrettPhos) to sterically hinder the transmetalation step between two pyrazine rings[4][6].

  • Issue: Incomplete Reaction / Catalyst Deactivation.

    • Cause: Pyrazine nitrogen coordinating to the Pd center, or base insolubility.

    • Solution: Increase the reaction temperature in 10 °C increments. Alternatively, perform the reaction under strictly anhydrous conditions using a thoroughly degassed solvent[6].

  • Issue: SNAr Side Products (e.g., alkoxylation).

    • Cause: Use of nucleophilic bases (NaOtBu) with highly activated chloropyrazines.

    • Solution: Switch to non-nucleophilic bases like K3PO4 or KHMDS[2][4].

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization during N-Pyrazin-2-ylalanine coupling

A Guide to Preventing Racemization for Researchers and Drug Development Professionals Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and best practices...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization for Researchers and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and best practices specifically for the challenging task of coupling N-Pyrazin-2-ylalanine while preserving its stereochemical integrity. As a non-canonical amino acid with unique electronic properties, N-Pyrazin-2-ylalanine presents a heightened risk of racemization during peptide bond formation. This resource is designed to help you navigate these challenges, understand the underlying mechanisms, and implement effective, field-proven protocols.

The Challenge: Why N-Pyrazin-2-ylalanine is Prone to Racemization

The primary challenge in coupling N-Pyrazin-2-ylalanine stems from the electron-withdrawing nature of the pyrazine ring. This aromatic system significantly increases the acidity of the α-proton on the amino acid's stereocenter. During the carboxyl group activation required for amide bond formation, this acidic proton is more susceptible to abstraction by bases present in the reaction mixture.[1][2] Loss and subsequent non-stereospecific re-addition of this proton lead to epimerization, resulting in a mixture of D- and L-diastereomers in the final peptide, which can be difficult to separate and can compromise biological activity.[2][3][4]

The two primary mechanisms for this loss of stereochemical purity are:

  • Direct Enolization: A base directly abstracts the α-proton from the activated amino acid intermediate, forming a planar enolate that can be protonated from either face.[1][5]

  • Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the preceding amide's carbonyl oxygen, forming a 5(4H)-oxazolone intermediate.[6] This oxazolone has a highly acidic proton at the C4 position (the original α-carbon), which is rapidly abstracted by base, leading to a planar, achiral aromatic oxazole that subsequently reacts with the amine to produce a racemic product.[5][6]

This guide will provide strategies to mitigate both pathways.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues you may encounter.

Question 1: I've coupled my Fmoc-Pyrazin-2-ylalanine using DIC/HOBt with DIPEA in DMF and my HPLC/MS analysis shows a significant diastereomeric impurity. What is the most likely cause?

Answer: This is a classic racemization scenario, and there are three primary culprits in your protocol: the choice of base, the additive, and the activation method itself.

  • Primary Suspect: The Base. Diisopropylethylamine (DIPEA) is a strong, sterically accessible base (pKa ~10.1).[1] Its primary role is to neutralize the protonated amine, but it is also highly effective at abstracting the now-acidic α-proton from your activated pyrazinylalanine intermediate, promoting racemization.[7][8]

  • Secondary Suspect: The Additive. While 1-hydroxybenzotriazole (HOBt) is a standard racemization suppressor, more modern additives have proven superior, especially for challenging couplings.[9] HOBt forms an active ester with the carbodiimide-activated amino acid, which is less prone to racemization than the initial O-acylisourea intermediate.[5][6] However, for an electron-deficient residue like N-Pyrazin-2-ylalanine, this may not be sufficient.

  • Contributing Factor: Activation Conditions. Carbodiimides like Diisopropylcarbodiimide (DIC), when used alone or with less effective additives, can lead to high levels of racemization.[8][10] Prolonged pre-activation times before adding the amine component can also increase the window for oxazolone formation and subsequent racemization.[8][11]

Solution Pathway:

  • Change the Base: Immediately switch from DIPEA to a weaker or more sterically hindered base. N-Methylmorpholine (NMM, pKa ~7.4) or 2,4,6-Collidine (TMP, pKa ~7.4) are excellent choices.[1][12] Their lower basicity and/or greater steric bulk make them less efficient at abstracting the α-proton.[1]

  • Upgrade the Additive: Replace HOBt with a more effective racemization suppressor like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-hydroxy-7-azabenzotriazole).[5][7][8] OxymaPure is particularly recommended as it is non-explosive and has demonstrated superior performance in preventing racemization.[5][13]

  • Optimize the Protocol: Minimize the pre-activation time. Ideally, add your coupling reagent to the amino acid/additive mixture immediately before introducing it to the resin-bound amine.[10][14]

Question 2: I switched to a modern uronium salt reagent (HBTU) with DIPEA, but I'm still observing racemization. Aren't these reagents supposed to be better?

Answer: Yes, uronium/aminium reagents like HBTU and HATU are generally more efficient and lead to less racemization than carbodiimides alone, but their performance is highly dependent on the other reaction conditions, especially the base.[15]

The mechanism with HBTU still involves the formation of an active ester (the OBt ester), but the reaction is faster.[15] However, you are still using DIPEA. The combination of a highly efficient activating agent and a strong base can still lead to significant racemization, especially with a sensitive residue like N-Pyrazin-2-ylalanine. The rapid activation creates the susceptible intermediate, and the strong base is readily available to abstract the α-proton.

Furthermore, it's crucial to understand that commercial HBTU and HATU exist as guanidinium N-oxides, not the uronium O-isomers as their names suggest.[16] This has implications for their reactivity and potential side reactions.

Solution Pathway:

  • Base Selection is Still Key: As before, replace DIPEA with NMM or, preferably, 2,4,6-Collidine.[14]

  • Consider a Different Onium Salt: For particularly difficult cases, consider switching to a coupling reagent based on a superior additive. For example, HATU (based on HOAt) generally shows lower racemization than HBTU (based on HOBt).[15][17] Even better, consider COMU, a third-generation uronium reagent based on Oxyma, which often gives excellent results with only one equivalent of a weaker base.[11][18]

  • Control the Temperature: Perform the coupling at a lower temperature (e.g., 0°C to room temperature).[10] Elevated temperatures, often used to speed up difficult couplings, will invariably accelerate the rate of racemization.[8][10]

Question 3: Can I just lower the reaction temperature to 0°C to solve my racemization problem?

Answer: Lowering the temperature is a crucial and effective strategy, but it is often not a complete solution on its own.[10] It should be part of a multi-faceted approach.

Causality: Chemical reactions, including racemization, have a temperature-dependent rate constant (as described by the Arrhenius equation). Lowering the temperature slows down all reactions, but it can disproportionately slow the undesired racemization side-reaction compared to the desired amide bond formation.[5]

Limitations: For a highly susceptible amino acid like N-Pyrazin-2-ylalanine, the activation energy for α-proton abstraction may be low enough that significant racemization still occurs, even at 0°C, if other factors (like a strong base) are suboptimal. Furthermore, lowering the temperature too much can slow the main coupling reaction to an impractical degree, leading to incomplete coupling.

Recommendation: Always perform the coupling at 0°C or room temperature as a standard practice.[10] However, do not rely on it as your only preventive measure. Combine it with the appropriate choice of coupling reagent, additive, and base for a robust, racemization-free protocol.

Visual Guide: Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve racemization issues during N-Pyrazin-2-ylalanine coupling.

G start High Racemization Detected with N-Pyrazin-2-ylalanine? reagent_check What is your coupling method? start->reagent_check carbodiimide Carbodiimide (e.g., DIC, DCC) reagent_check->carbodiimide Carbodiimide onium_salt Onium Salt (e.g., HBTU, HATU, PyBOP) reagent_check->onium_salt Onium Salt base_check_carbo What base are you using? carbodiimide->base_check_carbo base_check_onium What base are you using? onium_salt->base_check_onium dipea DIPEA / TEA base_check_carbo->dipea nmm_collidine NMM / Collidine base_check_carbo->nmm_collidine base_check_onium->dipea base_check_onium->nmm_collidine solution_base SOLUTION: Switch to NMM or Collidine. Use minimum equivalents. dipea->solution_base additive_check Using Additive? (HOBt, HOAt, Oxyma) nmm_collidine->additive_check solution_onium SOLUTION: Switch to HATU or COMU. Use Collidine as base. nmm_collidine->solution_onium no_additive No / HOBt additive_check->no_additive yes_additive Yes (HOAt / Oxyma) additive_check->yes_additive solution_additive SOLUTION: Switch to DIC/Oxyma or DIC/HOAt. no_additive->solution_additive temp_check Reaction Temp > RT? yes_additive->temp_check high_temp Yes temp_check->high_temp low_temp No (0°C - RT) temp_check->low_temp solution_temp SOLUTION: Perform coupling at 0°C and monitor completion. high_temp->solution_temp final_check Problem Solved? low_temp->final_check solution_base->final_check solution_additive->final_check solution_temp->final_check solution_onium->temp_check

Caption: Troubleshooting workflow for racemization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization in peptide synthesis? A1: Racemization occurs when the chiral center of an amino acid (the α-carbon) temporarily loses its defined stereochemistry during the coupling reaction. This happens when the α-proton is abstracted by a base, creating a planar, achiral enolate or oxazolone intermediate.[1][5] Re-protonation can then occur from either face, leading to a mixture of the original L-amino acid and the undesired D-amino acid (epimerization).[2]

Q2: Which coupling additives are best for suppressing racemization? A2: For carbodiimide-mediated couplings, additives are essential.[7] While HOBt is the classic choice, modern additives are more effective.

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Generally considered the gold standard. It is highly effective at suppressing racemization, non-explosive, and enhances coupling rates.[5][8][13]

  • HOAt (1-hydroxy-7-azabenzotriazole): More effective than HOBt due to a neighboring group effect from the pyridine nitrogen, which accelerates the coupling reaction and outcompetes racemization.[6] However, it shares the explosive properties of HOBt.[5]

  • 6-Cl-HOBt: An HOBt derivative with an electron-withdrawing group that increases its acidity and effectiveness over standard HOBt.[9]

Q3: Does the solvent choice affect racemization? A3: Yes, the polarity of the solvent can influence the rate of racemization.[10] While DMF is the most common solvent for solid-phase peptide synthesis (SPPS), exploring less polar solvents or solvent mixtures (e.g., DCM/DMF) can sometimes reduce racemization by disfavoring the formation of the charged enolate intermediate.[10] However, solubility of the protected amino acid and the growing peptide chain must be maintained.

Q4: Are there any "racemization-free" coupling reagents? A4: While no coupling method is entirely immune to racemization under all conditions, some reagents are specifically designed for low-racemization potential.

  • DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonate-type reagent has shown remarkable ability to reduce racemization, even in challenging segment couplings.[19][20]

  • COMU: This uronium salt based on Oxyma has a high reactivity profile combined with the superior suppressing ability of the Oxyma leaving group, often resulting in very low racemization levels.[11][18]

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents for N-Pyrazin-2-ylalanine

Reagent ClassExamplesProsCons for Pyrazinylalanine CouplingRacemization Risk
Carbodiimides DIC, DCCInexpensive, simple to use.High risk of racemization without proper additives.[8] N-acylurea byproduct from DCC can be insoluble.[5]High (without additives)
Uronium/Aminium HBTU, HATU, HCTUFast kinetics, generally efficient.Racemization risk is highly base-dependent.[15] Can cause guanidinylation of the N-terminus if not pre-activated.[9]Moderate to High (with strong base)
Phosphonium BOP, PyBOP, PyAOPHighly efficient, no guanidinylation side reaction.[5][15]BOP produces carcinogenic HMPA byproduct.[5][15] Generally more expensive.Moderate (with strong base)
Modern Onium COMUOxyma-based leaving group provides superior racemization suppression.[11] Highly efficient, water-soluble byproducts.Higher cost.Low
Phosphonates DEPBTSpecifically designed for low racemization, effective for sensitive residues.[19]Slower kinetics compared to onium salts.Very Low

Table 2: Guide to Base Selection for N-Pyrazin-2-ylalanine Coupling

BaseAbbreviationApprox. pKaSteric HindranceRecommendation for Pyrazinylalanine
N,N-DiisopropylethylamineDIPEA, Hünig's Base~10.1ModerateNot Recommended. High basicity promotes α-proton abstraction.[1][8]
TriethylamineTEA~10.8LowStrongly Not Recommended. High basicity and low steric hindrance is a recipe for racemization.[1]
N-MethylmorpholineNMM~7.4LowGood Choice. Weaker base significantly reduces racemization risk compared to DIPEA.[8][14]
2,4,6-CollidineTMP~7.4HighHighly Recommended. Weak base with significant steric bulk, making it a very poor proton abstractor.[1][12][14]

Recommended Experimental Protocols

The following protocols are designed as a robust starting point for minimizing racemization during the coupling of Fmoc-N-Pyrazin-2-ylalanine in solid-phase peptide synthesis (SPPS).

Protocol 1: Optimized Carbodiimide Method (DIC/Oxyma)

This method combines the cost-effectiveness of a carbodiimide with a state-of-the-art additive and an appropriate base.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-N-Pyrazin-2-ylalanine (3-5 equivalents)

  • OxymaPure (3-5 equivalents)

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • 2,4,6-Collidine (or NMM) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed using standard protocols (e.g., 20% piperidine in DMF) and the resin is thoroughly washed with DMF.[10]

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve Fmoc-N-Pyrazin-2-ylalanine (3-5 eq.) and OxymaPure (3-5 eq.) in a minimal amount of DMF.

  • Base Addition: Add 2,4,6-Collidine (3-5 eq.) to the solution from Step 2.

  • Initiation of Coupling: Add DIC (3-5 eq.) to the mixture from Step 3. Immediately add this complete activation mixture to the prepared resin. Do not allow the activation mixture to pre-activate for more than 1-2 minutes before adding to the resin.

  • Coupling Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For maximum safety, the reaction can be performed at 0°C overnight.

  • Monitoring and Washing: Monitor the reaction for completion using a Kaiser test or similar method.[10] Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: High-Efficiency Onium Salt Method (COMU)

This protocol uses a third-generation uronium salt for fast, efficient, and very low-racemization coupling.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-N-Pyrazin-2-ylalanine (1.5-2 equivalents)

  • COMU (1.5-2 equivalents)

  • 2,4,6-Collidine (or NMM) (2-3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Prepare the deprotected, washed resin as described in Protocol 1.

  • Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-N-Pyrazin-2-ylalanine (1.5-2 eq.) and COMU (1.5-2 eq.) in DMF.

  • Coupling Reaction: Add the base (2,4,6-Collidine, 2-3 eq.) to the resin slurry, followed immediately by the amino acid/COMU solution.

  • Reaction Time: Agitate the reaction vessel at room temperature for 1-2 hours. COMU-mediated couplings are typically very fast.

  • Monitoring and Washing: Monitor and wash the resin as described in Protocol 1.

Mechanism Visualization

Caption: Key racemization pathways.

References

  • Miyazawa, T., Akita, T., & Shima, H. (1998). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. Journal of the Chemical Society, Perkin Transactions 1, (21), 3467-3472.
  • Kuroda, N., Chen, Y. N., & Kimura, T. (1992). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Chemical and Pharmaceutical Bulletin, 40(8), 2140-2143.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Fujiwara, Y., Akaji, K., & Kiso, Y. (1994). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Chemical and Pharmaceutical Bulletin, 42(3), 724-726.
  • Romoff, T. T., Goodman, M. (1997). Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E22b: Synthesis of Peptides and Peptidomimetics.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). SINOPEG. Retrieved from [Link]

  • El-Faham, A., et al. (2012). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 17(12), 14436-14449.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403.
  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.). CEM Corporation. Retrieved from [Link]

  • Noda, H., et al. (2014).
  • Nojima, T., et al. (2013). Oxyma-based phosphates for racemization-free peptide segment couplings. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4847.
  • Chinchilla, R., et al. (2003). Uronium salts from polymeric N-hydroxysuccinimide (P-HOSu) as new solid-supported peptide coupling reagents. Tetrahedron Letters, 44(29), 5463-5466.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 725-741.
  • Wang, P., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Albericio, F., & Carpino, L. A. (1997). Uronium/Guanidinium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E22a: Synthesis of Peptides and Peptidomimetics.
  • Umemoto, T., et al. (2012). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry-A European Journal, 18(34), 10711-10720.
  • Ramli, F., & Lazim, N. M. (2023). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 25(3), 1-13.
  • Thorwirth, R., et al. (2024). Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. ChemRxiv.
  • Miyazawa, T., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(2), 135-142.
  • Epimerisation in Peptide Synthesis. (2023). PubMed. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2023). OUCI. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • Anderson, G. W., & Callahan, F. M. (1958). Racemization Control in the Synthesis of Peptides by the Mixed Carbonic-Carboxylic Anhydride Method. Journal of the American Chemical Society, 80(11), 2902-2903.
  • Zhou, Y., et al. (2023). Thiol-Labile Amino Protecting Group that Suppresses the Epimerization in Peptide Synthesis. Synfacts, 19(11), 1273.
  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (1999).
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (2014). ResearchGate. Retrieved from [Link]

  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

Sources

Optimization

Technical Support Center: Optimizing Coupling Conditions for N-Pyrazin-2-ylalanine

Welcome to the Technical Support Center for unnatural amino acid synthesis. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the successful incorporation of N...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for unnatural amino acid synthesis. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the successful incorporation of N-Pyrazin-2-ylalanine (e.g., Fmoc-L-pyrazin-2-ylalanine or Boc-3-pyrazin-2-ylalanine) during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Overview: The Pyrazine Challenge

Incorporating pyrazine-derived amino acids introduces two primary synthetic hurdles:

  • Electronic Deactivation & Steric Hindrance: The pyrazine ring is a highly electron-deficient aromatic system. The high electron density surrounding the pyrazine nitrogens can generate repulsive interactions with negatively charged sites or polarized amide bonds on the growing peptide chain, severely hindering coupling kinetics [1].

  • High Epimerization Risk: The electron-withdrawing nature of the pyrazine ring increases the acidity of the α-proton. Under standard basic coupling conditions (e.g., HBTU/DIPEA), this leads to rapid base-catalyzed oxazolone formation or direct enolization, resulting in significant D-epimer impurities [2].

Troubleshooting Guide

Issue A: Incomplete Coupling (Positive Kaiser Test)

Symptom: The Kaiser test remains blue (indicating free primary amines) even after prolonged coupling times. Root Cause: Standard uronium-based coupling reagents (like HBTU) often fail due to the electronic repulsion and steric bulk of the pyrazine ring. Solution:

  • Switch to Phosphonium Reagents: Replace HBTU with PyBOP/HOBt. Studies on somatostatin analogs have demonstrated that PyBOP/HOBt is optimal for driving the coupling of pyrazinylalanine to completion without over-activating the system [1].

  • Double Coupling: Implement a systematic double coupling strategy (e.g., 2 x 45 minutes) rather than a single extended coupling to maintain a high concentration of the active ester.

Issue B: High Epimerization Rates (Diastereomeric Impurities)

Symptom: HPLC-MS analysis of the cleaved peptide reveals a split peak or a distinct diastereomeric impurity with the exact same mass as the target peptide. Root Cause: The use of strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA) abstracts the acidic α-proton of the activated pyrazinylalanine. Additionally, prolonged pre-activation allows the activated ester to cyclize into an epimerization-prone 5(4H)-oxazolone intermediate [2]. Solution:

  • Change the Base: Substitute DIPEA with 2,4,6-collidine (TMP). TMP is sterically hindered and less basic, effectively acting as a proton scavenger without abstracting the α-proton.

  • Eliminate Pre-activation: Add the coupling reagent and base to the amino acid solution in the presence of the resin. Do not pre-activate the amino acid for more than 15–30 seconds.

  • Use Base-Free Conditions: If epimerization persists, switch to a carbodiimide/triazole system like DIC/Oxyma, which operates under neutral conditions and entirely bypasses base-catalyzed enolization.

Quantitative Data Summary

The following table summarizes the expected outcomes when optimizing coupling conditions for N-Pyrazin-2-ylalanine, based on empirical SPPS data.

Coupling SystemBasePre-activation TimeCoupling EfficiencyEpimerization RiskRecommendation
HBTU / HOBtDIPEA (2.0 eq)5 minLow (<60%)High (>15%)Not Recommended
HATU / HOAtDIPEA (2.0 eq)2 minHigh (>95%)Moderate (5-10%)Use with caution
PyBOP / HOBtDIPEA (2.0 eq)0 minHigh (>95%)Low-Moderate (3-5%)Good for standard sequences
PyBOP / HOBt2,4,6-Collidine (3.0 eq)0 minHigh (>95%)Very Low (<1%)Optimal (Basic)
DIC / OxymaNone0 minHigh (>90%)Trace (<0.5%)Optimal (Neutral)

Self-Validating Experimental Protocol: Optimized PyBOP/HOBt Coupling

This protocol utilizes a self-validating feedback loop to ensure both coupling completion and stereochemical integrity.

Materials:

  • Fmoc-L-pyrazin-2-ylalanine (3.0 equivalents relative to resin loading)

  • PyBOP (2.9 equivalents)

  • HOBt (3.0 equivalents)

  • 2,4,6-Collidine (TMP) (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Fmoc Deprotection & Validation: Treat the resin with 20% piperidine in DMF (2 x 10 min). Validation: Monitor the UV absorbance of the wash solution at 301 nm. A sharp peak confirms successful dibenzofulvene release. Wash the resin thoroughly with DMF (5 x 1 min).

  • Preparation of Coupling Cocktail: In a dry vial, dissolve Fmoc-L-pyrazin-2-ylalanine, PyBOP, and HOBt in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

  • In-Situ Activation (CRITICAL): Add the 2,4,6-collidine to the vial, swirl for exactly 15 seconds, and immediately transfer the entire mixture to the reaction vessel containing the resin. Do not allow the mixture to stand.

  • Coupling: Agitate the reaction vessel gently at room temperature for 60 minutes.

  • Primary Validation (Kaiser Test): Drain the reagents and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). Extract 10-15 resin beads and perform a Kaiser (ninhydrin) test.

    • If Yellow/Colorless: Coupling is complete. Proceed to Step 6.

    • If Blue: Coupling is incomplete. Repeat Steps 2-4 (Double Coupling).

  • Cleavage & Secondary Validation (HPLC-MS): After the full peptide sequence is assembled, cleave a micro-aliquot using 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. Analyze the crude product via HPLC-MS to confirm the target mass and verify the absence of a secondary diastereomeric peak (D-epimer).

Workflow Visualization

G Start Fmoc-Pyrazin-2-ylalanine Coupling Optimization Eval Perform Kaiser Test & Micro-Cleavage LC-MS Start->Eval Incomplete Issue: Incomplete Coupling (Positive Kaiser Test) Eval->Incomplete Free Amines Epimer Issue: High Epimerization (Diastereomers on LC-MS) Eval->Epimer D-epimer > 1% Success Success: Complete & Pure (<1% Epimer, Negative Kaiser) Eval->Success Verified Opt1 Solution: Switch to PyBOP/HOBt or HATU/HOAt Incomplete->Opt1 Opt2 Solution: Use DIC/Oxyma or Collidine (No Pre-activation) Epimer->Opt2 Next Proceed to Next Amino Acid or Global Cleavage Success->Next Opt1->Eval Re-evaluate Opt2->Eval Re-evaluate

Caption: Diagnostic workflow for troubleshooting and optimizing N-Pyrazin-2-ylalanine coupling in SPPS.

Frequently Asked Questions (FAQs)

Q: Can I use microwave-assisted SPPS for pyrazine-containing amino acids? A: Proceed with extreme caution. While microwave heating (e.g., 75°C) accelerates coupling, it exponentially increases the rate of base-catalyzed epimerization for electron-deficient unnatural amino acids. If microwave synthesis is necessary, strictly use DIC/Oxyma (base-free) conditions and limit the temperature to 50°C.

Q: Is the pyrazine ring stable under standard TFA cleavage conditions? A: Yes. The pyrazine ring itself is highly stable to strongly acidic conditions, including 95% Trifluoroacetic acid (TFA) used during global deprotection and cleavage from the resin. However, if your peptide contains sensitive residues (like Trp or Cys), ensure appropriate scavengers (TIS, EDT) are included to prevent side-chain alkylation.

Q: Why do I see poor solubility of Fmoc-L-pyrazin-2-ylalanine in DMF? A: Unnatural aromatic amino acids can sometimes exhibit poor solubility in pure DMF due to strong intermolecular π-π stacking. If this occurs, adding 10-20% N-Methyl-2-pyrrolidone (NMP) or a small amount of DCM to the DMF solvent mixture can disrupt these interactions and improve solubility.

References

  • Neelamkavil, S., Arison, B., Birzin, E., Feng, J.-J., Chen, K.-H., Lin, A., Cheng, F.-C., Taylor, L., Thornton, E. R., Smith, A. B., & Hirschmann, R. (2005). Replacement of Phe6, Phe7, and Phe11 of d-Trp8-Somatostatin-14 with l-Pyrazinylalanine. Predicted and Observed Effects on Binding Affinities at hSST2 and hSST4. An Unexpected Effect of the Chirality of Trp8 on NMR Spectra in Methanol. Journal of Medicinal Chemistry, 48(12), 4025–4030.[Link]

  • Martín-Gago, P., Aragón, E., Gomez-Caminals, M., Fernández-Carneado, J., Ramón, R., Martin-Malpartida, P., Verdaguer, X., López-Ruiz, P., Colás, B., Cortes, M. A., et al. (2013). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 18(12), 14564-14584.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of Pyrazine-Based Compounds

Welcome to the Technical Support Center for Pyrazine-Based Compounds. Pyrazine derivatives are highly valued in medicinal chemistry for their bioisosteric properties and ability to form key hydrogen bonds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine-Based Compounds. Pyrazine derivatives are highly valued in medicinal chemistry for their bioisosteric properties and ability to form key hydrogen bonds. However, their planar, rigid aromatic structure frequently results in poor aqueous solubility, creating significant bottlenecks in both in vitro assays and in vivo drug development.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies for researchers and formulation scientists.

Diagnostic Workflow

TroubleshootingWorkflow Start Evaluate Pyrazine Compound (Low Aqueous Solubility) Check Determine Primary Cause (GSE: LogP vs. Melting Point) Start->Check HighTm High Melting Point (>200°C) High Lattice Energy (π-π stacking) Check->HighTm Solid-state limited HighLogP High LogP (>4) High Lipophilicity Check->HighLogP Solvation limited MedChem Structural Modification (Increase sp3 content, spirocycles) HighTm->MedChem Hit-to-lead stage Formulation Formulation Strategy (Cyclodextrins, Cosolvents) HighTm->Formulation Late-stage API HighLogP->MedChem HighLogP->Formulation Ternary Ternary Complexation (Drug + CD + Polymer/Cosolvent) Formulation->Ternary Optimize CD ratio

Diagnostic Workflow for Pyrazine Solubility Troubleshooting.

FAQ Section 1: Mechanistic Causes & Structural Optimization

Q1: Why do my pyrazine derivatives consistently exhibit poor aqueous solubility despite having polar nitrogen atoms? A: The poor solubility of pyrazines is rarely due to a lack of polarity, but rather a thermodynamic penalty driven by solid-state interactions. According to the General Solubility Equation (GSE), aqueous solubility is dictated by two primary factors: lipophilicity (LogP) and crystal lattice energy, which is reflected by the compound's melting point[1]. Pyrazines are flat, rigid aromatic heterocycles. This planarity promotes highly efficient, tightly packed intermolecular π−π stacking in the solid state. Consequently, the energy required to break these crystal lattice interactions (lattice energy) far exceeds the solvation energy gained upon interacting with water, resulting in low thermodynamic solubility.

Q2: How can I structurally modify the pyrazine core to improve solubility without losing target affinity? A: The most effective medicinal chemistry strategy is the disruption of molecular planarity to lower the crystal lattice energy. Instead of merely adding polar groups (which can negatively impact membrane permeability and LogD), you should increase the sp3 carbon content of the molecule[2].

  • Saturated Heterocycles: Replacing flat aromatic appendages with fully or partially saturated heterocyclic systems (e.g., piperazines or homopiperazines) disrupts the flat π−π stacking, which has been shown to lead to a 4- to 20-fold increase in aqueous solubility.

  • Bridged and Spirocyclic Systems: Swapping standard rings for bridged piperazines or spirocyclic derivatives introduces three-dimensionality. This not only prevents tight crystal packing but can also improve the Ligand Lipophilicity Efficiency (LLE) and metabolic stability of the compound[2].

FAQ Section 2: Formulation & Excipient Strategies

Q3: If the chemical structure is locked (e.g., late-stage API), what formulation strategies are most effective for pyrazines? A: When structural modification is no longer an option, encapsulation and solvation strategies must be employed:

  • Cyclodextrin (CD) Inclusion Complexes: Modified cyclodextrins, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutyl ether- β -cyclodextrin (SBE- β -CD), can encapsulate the hydrophobic pyrazine core within their lipophilic cavity while presenting a hydrophilic exterior to the aqueous environment[3].

  • Ternary Complexation: A major limitation of CDs is the large mass required, which increases the dosage form volume. Adding small amounts of water-soluble polymers (e.g., PEG, HPMC) or cosolvents can create a drug:CD:polymer ternary complex. This exerts a synergistic effect, increasing the solubilization efficiency and reducing the total amount of CD required for the formulation[4].

Q4: Does adding a cosolvent always improve cyclodextrin complexation for poorly soluble drugs? A: No, the relationship is non-linear and requires careful optimization. While a cosolvent (like ethanol or propylene glycol) can help dissolve the free guest molecule before it enters the CD cavity, excessive cosolvent concentrations can exert a destabilizing effect[5]. High levels of cosolvents compete with the drug for the hydrophobic CD cavity, lowering the complex formation constant ( Kc​ )[5]. Therefore, cosolvents should be used sparingly and their impact on the phase-solubility diagram must be empirically determined.

Quantitative Data Presentation: Solubilization Strategies Comparison
Strategy / TechniquePrimary Mechanism of ActionTypical Solubility IncreaseKey AdvantagesMajor Limitations / Risks
sp3 Enrichment (Spiro/Bridged) Disrupts π−π stacking; lowers melting point[2].10x – 20xImproves LLE; permanent fix at the API level.May alter target binding affinity or metabolic stability.
HP- β -CD Complexation Encapsulates hydrophobic core in a water-soluble shell[3].5x – 50xExcellent biocompatibility; protects API from degradation.High mass ratio required; potential bulkiness in solid dosage forms.
Ternary CD + Polymer Synergistic cavity affinity; reduces CD mass required[4].20x – 100xOptimizes CD usage; highly efficient for oral solids.Complex thermodynamic equilibrium; requires extensive phase profiling.
Cosolvent Addition (e.g., PEG) Lowers dielectric constant of the aqueous vehicle[5].2x – 10xSimple to formulate for IV or liquid oral dosing.High concentrations can destabilize CD complexes or cause precipitation upon dilution.
Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method) Causality & Trustworthiness: Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation. The shake-flask method ensures a true thermodynamic equilibrium is reached, validating the actual lattice energy barrier of your pyrazine compound.

  • Preparation: Add an excess amount of the solid pyrazine compound (approx. 5-10 mg) into a glass vial containing 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 37±0.5∘C . Agitate at 200 RPM for 48 to 72 hours. Self-validation step: Check the vial at 24h and 48h. Solid must remain visible; if all solid dissolves, add more API to ensure saturation.

  • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37∘C to pellet the undissolved solid. Alternatively, filter through a 0.22 μm PTFE syringe filter (discard the first 0.2 mL to account for membrane adsorption).

  • Quantification: Dilute the supernatant appropriately with mobile phase and quantify the dissolved pyrazine concentration using a validated HPLC-UV or LC-MS/MS method against a known standard curve.

Protocol 2: Phase-Solubility Profiling for Cyclodextrin/Cosolvent Optimization Causality & Trustworthiness: This protocol maps the AL- or AP-type solubility curves, allowing the calculation of the complexation constant ( K1:1​ ) to mathematically prove whether a cosolvent is synergistic or competitive[5].

  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (e.g., 0, 5, 10, 20, 50, 100 mM). Prepare a parallel set containing a fixed low concentration of cosolvent (e.g., 5% v/v PEG 400).

  • Incubation: Add an excess of the pyrazine API to each vial.

  • Equilibration & Sampling: Shake at 25∘C for 72 hours. Filter the samples as described in Protocol 1.

  • Analysis & Calculation: Quantify the drug concentration. Plot API concentration (M) versus CD concentration (M).

  • Validation: Calculate the stability constant ( K1:1​ ) using the Higuchi-Connors equation: K1:1​=Slope/[S0​×(1−Slope)] , where S0​ is the intrinsic solubility of the drug in the absence of CD. Compare K1:1​ between the pure aqueous and cosolvent systems to determine synergy versus destabilization.

References[5] Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx1YV5DzNGLnBnsVABtuw2VBguWmgg3oeKh72Hbgscmx1h6fIJRv2YqxG7jQx2H5KntiTSdhgbpws8CU9NsSQLnaMC33Tppq8MVTRn9nz2Lxluw_82NIRAR3GEtFEuRobmecGbsjB1cdlq9vCjW67Lf6w=[6] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Pz4R8eG7JIB7ahSeSKFT7FfwJ_pdsOYDWskL3g-ZSn33CW8v8f8cjjTFscvF1ux5wYmJiyujCIXT46FYosFy5ZgcYEdCcmnz5bEU_-jA1krKdJutGWBd-DgUIPbbVww3Tg==[2] Antimalarial imidazopyridazines and aminopyrazines: synthesis, physicochemical optimization and structure-activity relationships. mesa malaria knowledge hub.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH321BnULXzmCpszf_FMJbe79Ot9IftQZOdENbiFUbOwSkzxAg2e-KJmzcWn6rMuQbRy7oPMx-1aSf4lD_VhA_TzWG2HjFh0RJconsPFERPbqOlWJ7YJJQbr50aMLlP-99VBsX7n4N-nl4r0YFBlrpE1M7q8VJUuuQ4Txfkg7xmAfqg8IHPWhnrE6aImCP9hA25OqkQNy-sRKQn2zvWFnF_sDUT5unPBAHdod8=[4] Formulation strategies for poorly soluble drugs. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNeK3kkWVc7kMzXWRANIrR3gnlCsdDx8tD4BxOYsceSDyNvZXIAZ5QJzwKkwp0oVTCcdR1NTmh6vzKs4g-Un0wJSC7GWCyJN00jKV25T0VtkM86AZSDXxgyeYotxp6STL9w3as0CcEH0N46IQ6-rouPX9zDLgDM8KWo2EU8-RhJFrDJ9OLA3rhgse4V3TAUiYyUWYajoBI6eMF5kZN[1] Improving solubility via structural modification. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU7kZNMHUHC_c0c7JieEoiHboYpntn5CtuFMxuceCw95aNDDEku0Sgkr9RP5Se-JdJUCwPefkp2E1xgf5MWuzVtUm5UzfoBwg6WtCCJ0Gx_7EArqEdRgfTdv62CCGY1V9zCkHlSbxmRG0DplPA35wNJxnLeGYrMgJoBVbOybkZAXKh79ts7SmzehWy5m7bsUSJaOr18OYk-dnae1_fSQ==[3] Improvement of Aqueous Solubility of Lapatinib-derived Analogs. eScholarship.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLhtOzeZ77AhhSZAxwwE3CiVu4DRH4TpRu1ClS6QRzkc0D271XMafItdkcipOVDt3073QgNdS-NinQemeQ8q1KR4CPnSwwbS2-o-UMPL1m3WAfv1ugzSOqIgqLs3znveEHzaHZWOm3P5oD_F6A-74fnXlcz2Y=

Sources

Optimization

Technical Support Center: Overcoming Poor Reactivity of Pyrazine Intermediates

Welcome to the Heterocyclic Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the functionalization of pyrazine (1,4-diazine) int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the functionalization of pyrazine (1,4-diazine) intermediates.

Pyrazines are notoriously difficult substrates. Their highly electron-deficient nature and the strong coordinating ability of their two nitrogen lone pairs frequently lead to sluggish reactivity, catalyst poisoning, and unwanted nucleophilic ring-opening. Below, we troubleshoot the three most common bottlenecks in pyrazine chemistry and provide field-proven, self-validating protocols to overcome them.

G Start Pyrazine Reactivity Issue Q1 Reaction Type? Start->Q1 CrossCoupling Cross-Coupling (Stalling/No Product) Q1->CrossCoupling Pd/Ni Catalyzed Metallation Directed Metallation (Nucleophilic Attack) Q1->Metallation Deprotonation SNAr SNAr / C-H Functionalization (Sluggish) Q1->SNAr Nucleophilic Attack Sol1 Use Bulky Ligands (XPhos) or Lewis Acid Additives CrossCoupling->Sol1 Sol2 Use Non-Nucleophilic Bases (TMPZnCl·LiCl) Metallation->Sol2 Sol3 Activate via N-Oxidation SNAr->Sol3

Troubleshooting workflow for overcoming common pyrazine reactivity bottlenecks.

Section 1: Transition-Metal Catalyzed Cross-Coupling

FAQ: Why do my Suzuki or Buchwald-Hartwig couplings with pyrazine halides stall, even at elevated temperatures?

Causality & Solution: The failure of cross-coupling reactions involving pyrazines is driven by two competing mechanistic factors. First, the basic nitrogen atoms in the pyrazine ring strongly coordinate to the active Pd(0) or Ni(0) catalyst, forming off-cycle, unreactive complexes that poison the catalyst[1]. Second, while the electron-withdrawing nature of the ring should theoretically accelerate the oxidative addition of the C–X bond, the competing nitrogen coordination often outcompetes the productive catalytic cycle.

To overcome this, you must utilize highly sterically hindered, electron-rich ligands (such as dialkylbiarylphosphines like XPhos or RuPhos). The massive steric bulk of these ligands prevents the formation of stable, inactive bis-pyrazine palladium complexes, while their electron density forces rapid oxidative addition[2].

Quantitative Data: Ligand Effects on Pyrazine Amination

Table 1: Comparison of Ligand Efficiency in the Buchwald-Hartwig Amination of 2-Chloropyrazine

Ligand TypeCatalyst SystemBaseTemp (°C)Yield (%)Catalyst State
PPh3Pd(OAc)₂NaOtBu100< 5%Poisoned / Black Pd
BINAPPd₂(dba)₃Cs₂CO₃10015-20%Sluggish
XPhosPd₂(dba)₃DBU / NaOtBu8085-95%Highly Active
NHC (IPr)PEPPSI-IPrKOtBu6090%Highly Active
Protocol 1: Step-by-Step Buchwald-Hartwig Amination of Chloropyrazine

This protocol utilizes a bulky ligand system to prevent catalyst poisoning.

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to substrate). Stir for 10 minutes at room temperature until the pre-catalyst complex forms (the solution will turn dark red/purple).

  • Substrate Addition: Add 2-chloropyrazine (1.0 equiv) and the corresponding amine (1.2 equiv).

  • Heating: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–8 hours.

  • Self-Validation Step: Before workup, draw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. A successful reaction will show >95% consumption of the chloropyrazine peak. If unreacted starting material remains alongside a black precipitate, catalyst poisoning has occurred, indicating inadequate degassing or ligand degradation.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts, and concentrate in vacuo.

Section 2: Directed Metallation and C–H Functionalization

FAQ: When attempting lithiation of pyrazines, I observe ring-opening and dimerization instead of deprotonation. How can I selectively metallate the ring?

Causality & Solution: Because pyrazine is highly electron-deficient, it is extremely susceptible to nucleophilic attack. Traditional alkyllithiums (like n-BuLi) or even lithium amides (like LDA) often act as nucleophiles, attacking the C2 or C3 position (a Chichibabin-type addition) rather than acting as bases to abstract the relatively acidic C–H proton.

To achieve directed metallation, you must employ Knochel-Hauser bases, specifically TMPZnCl·LiCl or TMPMgCl·LiCl[3]. The 2,2,6,6-tetramethylpiperidide (TMP) group provides immense steric hindrance, completely suppressing nucleophilic attack. Simultaneously, the LiCl additive breaks up organometallic aggregates, dramatically increasing the kinetic basicity of the zinc or magnesium reagent.

G Pyrazine Pyrazine Substrate Complex Pre-Coordination Complex (Directed by Heteroatom) Pyrazine->Complex Base TMPZnCl·LiCl (Knochel Base) Base->Complex Deprotonation Regioselective Deprotonation (Avoids Nucleophilic Attack) Complex->Deprotonation Zincated Zincated Pyrazine Intermediate Deprotonation->Zincated Electrophile Electrophile Quench Zincated->Electrophile Product Functionalized Pyrazine Electrophile->Product

Mechanistic pathway of regioselective directed zincation avoiding nucleophilic ring attack.

Protocol 2: Regioselective Zincation using TMPZnCl·LiCl
  • Base Preparation: Ensure your TMPZnCl·LiCl solution is accurately titrated prior to use (typically ~1.2 M in THF).

  • Metallation: In a dry Schlenk flask under argon, dissolve the pyrazine derivative (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to 25 °C (or 0 °C for highly sensitive substrates).

  • Base Addition: Dropwise add TMPZnCl·LiCl (1.1 equiv). Stir for 30–45 minutes.

  • Self-Validation Step: To confirm successful metallation without nucleophilic attack, draw a 0.1 mL aliquot and quench into 0.5 mL of a 1 M iodine solution in THF. GC-MS analysis should reveal exclusively the mono-iodopyrazine mass, with zero dimerized or ring-opened byproducts.

  • Electrophile Quenching: Add the desired electrophile (e.g., an aldehyde, allyl bromide, or a Pd-catalyst/aryl halide for Negishi coupling) and stir until complete conversion.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with dichloromethane.

Section 3: Nucleophilic Aromatic Substitution (S_NAr)

FAQ: My S_NAr reactions on unactivated pyrazines require temperatures >150 °C and yield heavy degradation. How can I lower the activation barrier?

Causality & Solution: While pyrazines are electron-deficient compared to benzene, unactivated pyrazines (those lacking strong electron-withdrawing groups like -NO₂ or -CN) still possess a significant activation barrier for the formation of the intermediate Meisenheimer complex during S_NAr.

The most effective workaround is N-oxide activation . Oxidizing one of the pyrazine nitrogens to an N-oxide drastically increases the electrophilicity of the adjacent carbon atoms, allowing S_NAr or S_NH (nucleophilic substitution of hydrogen) to proceed under much milder conditions[4]. Post-reaction, the N-oxide is easily reduced back to the parent pyrazine.

Protocol 3: Pyrazine N-Oxidation and S_NAr
  • N-Oxidation: Dissolve the pyrazine (1.0 equiv) in DCM. Add m-CPBA (1.1 equiv) at 0 °C. Stir at room temperature for 12 hours. Quench with saturated Na₂S₂O₃, wash with NaHCO₃, and isolate the pyrazine N-oxide.

  • Self-Validation Step 1: TLC (10% MeOH/DCM) should show a highly polar spot (N-oxide) resting near the baseline compared to the starting material.

  • S_NAr Reaction: Dissolve the pyrazine N-oxide (1.0 equiv) in DMF. Add the nucleophile (e.g., a secondary amine, 1.5 equiv) and K₂CO₃ (2.0 equiv).

  • Heating: Heat to 60–80 °C (significantly lower than the 150 °C required for the parent pyrazine) for 6 hours.

  • Deoxygenation: To the crude reaction mixture (or isolated product), add PCl₃ (2.0 equiv) in DCM at 0 °C to reduce the N-oxide back to the substituted pyrazine.

  • Self-Validation Step 2: Post-reduction, ¹H-NMR will show an upfield shift of the pyrazine ring protons due to the electron-donating amine, confirming successful substitution.

References

  • TMPZnCl·LiCl: A New Active Selective Base for the Directed Zincation of Sensitive Aromatics and Heteroaromatics Source: Organic Letters (ACS Publications) URL:[Link]

  • Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity Source: PMC (National Institutes of Health) URL:[Link]

  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Source: ChemRxiv URL:[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up N-Pyrazin-2-ylalanine Production for Preclinical Studies

Welcome to the technical support center for the production of N-Pyrazin-2-ylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the production of N-Pyrazin-2-ylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis, purification, and quality control of this unnatural amino acid (UAA) on a scale suitable for preclinical studies. As the demand for novel peptide-based therapeutics grows, the reliable production of high-quality UAAs like N-Pyrazin-2-ylalanine is a critical bottleneck. This guide synthesizes field-proven insights and authoritative references to help you navigate the challenges of scaling up this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing N-Pyrazin-2-ylalanine on a multi-gram scale?

A1: Two primary synthetic strategies have proven effective for the gram-scale synthesis of N-Pyrazin-2-ylalanine and its analogs. The choice between them often depends on available starting materials, safety considerations, and desired purity profile.

  • Method 1: Carbodiimide-Mediated Coupling: This is a widely used method that involves the direct coupling of pyrazine-2-carboxylic acid with L-alanine using a carbodiimide reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[1][2] This method is favored for its operational simplicity.

  • Method 2: Acid Chloride-Mediated Acylation: This approach involves the conversion of pyrazine-2-carboxylic acid to the more reactive pyrazine-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with L-alanine under basic conditions to form the desired product. This method can be very efficient but requires careful handling of the reactive acid chloride intermediate.[3]

Q2: What are the critical parameters to control during the scale-up of the DCC/DMAP coupling reaction?

A2: When scaling up the DCC/DMAP coupling, several parameters are crucial for maintaining yield and purity:

  • Temperature Control: The reaction is exothermic, and poor temperature control can lead to the formation of byproducts and racemization of the L-alanine starting material. Maintaining a consistent temperature, typically between 0°C and room temperature, is essential.

  • Reagent Stoichiometry: While a slight excess of the coupling agents can drive the reaction to completion, a large excess of DCC should be avoided to minimize the formation of the problematic N-acylurea byproduct.[1]

  • Solvent Selection and Purity: Anhydrous solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), are critical to prevent the hydrolysis of the activated carboxylic acid intermediate.[4]

  • Work-up Procedure: The removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents, is a key challenge. Efficient filtration is necessary. An acidic wash during workup can help remove unreacted DMAP.[4]

Q3: I am observing a significant amount of an insoluble white precipitate during my DCC coupling reaction work-up. What is it and how can I remove it?

A3: The insoluble white precipitate is almost certainly dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[1] While its insolubility is advantageous for removal, it can be challenging on a larger scale. To effectively remove DCU:

  • Filtration: Filter the reaction mixture through a pad of Celite®. This is often more effective than simple paper filtration for removing the fine DCU precipitate.

  • Solvent Selection for Filtration: If the product is soluble, filtering the reaction mixture directly is usually sufficient. If the product has limited solubility, you may need to dilute the mixture with a solvent in which DCU is poorly soluble but your product remains in solution.

  • Post-Filtration Wash: After concentrating the filtrate, you can sometimes precipitate more DCU by dissolving the crude product in a minimal amount of a solvent like DCM and then adding a non-polar solvent like hexanes. The DCU will precipitate out and can be removed by a second filtration.

Q4: My final product shows two spots on TLC and two peaks in the HPLC analysis. What could be the cause?

A4: This is a common issue and often points to racemization of the chiral center of the alanine moiety during the reaction.[5][6] The two spots/peaks would correspond to the desired L-enantiomer and the undesired D-enantiomer. Racemization can be caused by:

  • Excessive base: Strong bases or an excess of a base like DMAP can lead to epimerization of the α-proton of the amino acid.[5]

  • High reaction temperature: As mentioned, elevated temperatures can promote racemization.

  • Prolonged reaction times: Allowing the reaction to proceed for too long, especially in the presence of base, can increase the extent of racemization.

To mitigate this, consider adding an anti-racemization agent like HOBt to the reaction mixture.[2]

Q5: What are the key quality control specifications for N-Pyrazin-2-ylalanine intended for preclinical studies?

A5: For preclinical studies, the purity and characterization of your compound are critical. Key quality control specifications should align with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][7] This includes:

  • Identity: Confirmed by techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

  • Purity: Typically ≥95% as determined by HPLC.[10]

  • Chiral Purity: The enantiomeric excess (e.e.) should be high, ideally >98%, to ensure that the biological activity is attributable to the desired enantiomer.

  • Impurity Profile: Any impurity present at a concentration of ≥0.1% should be identified and characterized.[11] The potential toxicity of impurities should be assessed, especially if they are structurally alerting for genotoxicity.[12][13]

  • Residual Solvents: Levels of residual solvents from the synthesis and purification process must be below the limits specified in ICH Q3C guidelines.[7]

  • Elemental Impurities: A risk assessment for elemental impurities should be conducted according to ICH Q3D guidelines.[5][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of N-Pyrazin-2-ylalanine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction. 2. Hydrolysis of activated intermediates or product. 3. Product loss during work-up or purification.1. Monitor reaction progress by TLC or HPLC. Consider a slight excess of the coupling agent. 2. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize extraction and crystallization procedures. For polar products, multiple extractions with a suitable organic solvent may be necessary.
Formation of N-acylurea Byproduct (in DCC coupling) Intramolecular rearrangement of the O-acylisourea intermediate.[1]Add HOBt or HOSu to the reaction mixture to trap the O-acylisourea as a more reactive ester, which is less prone to rearrangement.[2]
Difficulty in Product Crystallization 1. Presence of impurities. 2. Inappropriate solvent system. 3. Product is an oil or amorphous solid.1. Purify the crude product by column chromatography before attempting crystallization. 2. Screen a variety of solvent/anti-solvent systems. Common systems for amino acid derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol/water. 3. If crystallization is unsuccessful, purification by preparative HPLC may be necessary.
Inconsistent Batch-to-Batch Purity Variations in raw material quality, reaction conditions, or work-up procedures.1. Source high-purity starting materials and reagents. 2. Implement strict process controls for temperature, reaction time, and reagent addition. 3. Standardize all work-up and purification steps.
Presence of Di-acylated Byproduct Use of a large excess of the activated pyrazine-2-carboxylic acid.Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of the activated acid to the amino acid is ideal.

Experimental Protocols

Protocol 1: Synthesis of N-Pyrazin-2-ylalanine via DCC/DMAP Coupling

This protocol is adapted from established methods for N-acyl amino acid synthesis.[4]

Materials:

  • Pyrazine-2-carboxylic acid

  • L-Alanine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve pyrazine-2-carboxylic acid (1.0 eq), L-alanine (1.1 eq), and HOBt (1.1 eq) in a mixture of anhydrous DCM and anhydrous THF (3:1 v/v). Cool the mixture to 0°C in an ice bath.

  • Coupling Agent Addition: In a separate flask, dissolve DCC (1.1 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

Protocol 2: Synthesis of N-Pyrazin-2-ylalanine via Acid Chloride Formation

This protocol is based on standard procedures for acid chloride synthesis and subsequent amidation.[3]

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • L-Alanine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add thionyl chloride (2.0 eq) to pyrazine-2-carboxylic acid (1.0 eq). Heat the mixture to reflux for 2-3 hours. After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude pyrazine-2-carbonyl chloride is used directly in the next step.

  • Amidation:

    • In a separate flask, dissolve L-alanine (1.1 eq) in a 1 M NaOH solution and cool to 0°C.

    • Dissolve the crude pyrazine-2-carbonyl chloride in anhydrous DCM and add it dropwise to the L-alanine solution, maintaining the temperature at 0°C and keeping the pH basic by the concurrent addition of 2 M NaOH solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up:

    • Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and discard.

    • Carefully acidify the aqueous layer with concentrated HCl to pH 2-3. A precipitate of the product should form.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Visualization of Synthetic Pathways and Troubleshooting

Synthesis Workflow

Synthesis_Workflow cluster_method1 Method 1: DCC/DMAP Coupling cluster_method2 Method 2: Acid Chloride PZA Pyrazine-2-carboxylic Acid Coupling Coupling Reaction PZA->Coupling Ala L-Alanine Ala->Coupling DCC_DMAP DCC, DMAP, HOBt DCC_DMAP->Coupling Workup1 Work-up & Filtration Coupling->Workup1 Purification1 Purification Workup1->Purification1 Final_Product N-Pyrazin-2-ylalanine Purification1->Final_Product PZA2 Pyrazine-2-carboxylic Acid AcidChloride Pyrazine-2-carbonyl Chloride PZA2->AcidChloride Reflux SOCl2 SOCl₂ SOCl2->AcidChloride Amidation Amidation Reaction AcidChloride->Amidation Ala2 L-Alanine Ala2->Amidation Workup2 Work-up & Precipitation Amidation->Workup2 Purification2 Purification Workup2->Purification2 Purification2->Final_Product

Caption: Synthetic routes for N-Pyrazin-2-ylalanine production.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Conditions Optimize reaction conditions: - Increase reaction time - Check reagent quality - Adjust stoichiometry Incomplete->Optimize_Conditions Check_Workup Are there significant losses during work-up? Complete->Check_Workup Workup_Loss Work-up Losses Check_Workup->Workup_Loss Yes No_Workup_Loss Minimal Work-up Losses Check_Workup->No_Workup_Loss No Optimize_Workup Optimize work-up: - Adjust pH during extraction - Use more extraction solvent - Check for product precipitation Workup_Loss->Optimize_Workup Check_Purification Are there significant losses during purification? No_Workup_Loss->Check_Purification Purification_Loss Purification Losses Check_Purification->Purification_Loss Yes Final_Product Investigate Product Stability Check_Purification->Final_Product No Optimize_Purification Optimize purification: - Change chromatography stationary/mobile phase - Screen different crystallization solvents Purification_Loss->Optimize_Purification

Sources

Optimization

Technical Support Center: Minimizing Epimerization in N-Pyrazin-2-ylalanine Peptide Synthesis

Welcome to the Advanced Peptide Synthesis Support Center. This portal provides researchers, scientists, and drug development professionals with mechanistic insights, troubleshooting guides, and validated protocols to ove...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This portal provides researchers, scientists, and drug development professionals with mechanistic insights, troubleshooting guides, and validated protocols to overcome epimerization challenges when incorporating the unnatural amino acid N-Pyrazin-2-ylalanine (pyrazinylalanine) during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insight: The Causality of Epimerization

Heteroaryl-substituted alanines, such as N-Pyrazin-2-ylalanine, are notoriously susceptible to epimerization (the loss of stereochemical integrity at the α-carbon). The electron-withdrawing nature of the pyrazine ring significantly increases the acidity of the α-proton.

During activation with carbodiimides like DIC, the carboxylic acid of the N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate. If this intermediate is not rapidly converted into an active ester, it undergoes intramolecular cyclization to form an oxazolone . The highly acidic α-proton of the oxazolone is easily abstracted by basic additives (or even the basicity of the solvent/resin), leading to enolization and subsequent racemization/epimerization (1)[2].

To prevent this, the coupling additive OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is utilized. OxymaPure's anionic form rapidly attacks the O-acylisourea intermediate, releasing N,N'-diisopropylurea and forming a stable, highly reactive oxime ester that readily undergoes aminolysis before oxazolone formation can occur (3)[3].

Epimerization A Fmoc-Pyrazinylalanine + DIC B O-Acylisourea Intermediate A->B Activation C Oxazolone Formation B->C Intramolecular Cyclization F OxymaPure Ester (Stable Active Ester) B->F + OxymaPure (Fast Reaction) D Deprotonation (Base-catalyzed) C->D Acidic α-proton abstraction E Enolate Resonance (Loss of Chirality) D->E Epimerization G Peptide Bond (Retained Chirality) F->G + Amine (Aminolysis)

Figure 1: Competing pathways of oxazolone-mediated epimerization vs. OxymaPure stabilization.

Troubleshooting Guide: Optimizing Coupling Conditions

When working with N-Pyrazin-2-ylalanine, standard coupling conditions (e.g., HATU/DIEA) often result in excessive D-epimer formation due to the presence of strong tertiary amines (like DIEA) which catalyze oxazolone deprotonation.

Quantitative Comparison of Coupling Reagents

The following table summarizes the expected epimerization levels based on coupling strategies, demonstrating why Oxyma-based systems are superior for heteroaryl alanines (1)[2].

Coupling Reagent SystemBase UsedPre-activation TimeExpected D-Epimer (%)Recommendation
HATU / HOAtDIEA (2.0 eq)2 minutes12.0 - 15.0%❌ Strongly Discouraged
DIC / HOBtNone0 minutes3.0 - 5.0%⚠️ Proceed with Caution
DIC / OxymaPureNone0 minutes< 1.0%✅ Highly Recommended
DIC / OxymaPureTMP (sym-collidine)0 minutes< 0.5%✅ Optimal for difficult sequences

Validated Experimental Protocol

To ensure a self-validating system, the following protocol strictly controls activation kinetics to favor OxymaPure ester formation over oxazolone cyclization.

Step-by-Step Methodology: Low-Epimerization Coupling of Fmoc-N-Pyrazin-2-ylalanine

Materials Required:

  • Fmoc-N-Pyrazin-2-ylalanine (3.0 equivalents relative to resin loading)

  • OxymaPure (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • 2,4,6-Trimethylpyridine (TMP / sym-collidine) (0.1 equivalents, optional, for sluggish couplings)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the resin-bound peptide N-terminus is fully deprotected (e.g., 20% piperidine in DMF) and thoroughly washed with DMF (5 x 1 min).

  • Reagent Dissolution: Dissolve Fmoc-N-Pyrazin-2-ylalanine (3 eq) and OxymaPure (3 eq) in a minimal volume of anhydrous DMF (approx. 0.1 M concentration). Note: Using a non-polar solvent like DCM can further suppress side reactions (4)[4].

  • Chilling (Optional but Recommended): Cool the amino acid/OxymaPure solution to 0–4°C in an ice bath to further suppress oxazolone formation kinetics.

  • In Situ Activation (CRITICAL STEP): Add DIC (3 eq) directly to the amino acid/OxymaPure solution. Do not pre-activate.

  • Immediate Transfer: Within 15 seconds of adding DIC, transfer the entire activation mixture to the resin.

  • Coupling: Agitate the reaction vessel gently for 60–120 minutes. If the sequence is highly sterically hindered, add 0.1 eq of TMP to mildly accelerate aminolysis without inducing basicity-driven epimerization.

  • Washing & Verification: Drain the reaction mixture and wash the resin with DMF (5 x 1 min). Perform a Kaiser test to confirm complete coupling.

Workflow Step1 1. Resin Swelling & Fmoc Deprotection Step2 2. Dissolve Fmoc-Pyrazinylalanine + OxymaPure in DMF Step1->Step2 Wash Step3 3. Add DIC (NO Pre-activation) Step2->Step3 Chill to 0°C Step4 4. Immediate Transfer to Resin (< 15 seconds) Step3->Step4 In Situ Activation Step5 5. Coupling at 0-4°C or RT (60-120 mins) Step4->Step5 Agitate

Figure 2: Optimized SPPS workflow for coupling epimerization-prone heteroaryl alanines.

Frequently Asked Questions (FAQs)

Q: Why can't I use HATU and DIEA for coupling N-Pyrazin-2-ylalanine? A: HATU requires a tertiary amine base (like DIEA) to generate the active uronium species. Because the pyrazine ring makes the α-proton highly acidic, the presence of DIEA rapidly abstracts this proton from the intermediate oxazolone, causing severe epimerization. DIC/OxymaPure is a nearly "base-free" system, eliminating this catalytic trigger.

Q: I am still seeing ~2% D-epimer even with DIC/OxymaPure. How can I reduce this further? A: If trace epimerization persists, consider two adjustments:

  • Temperature Control: Perform the coupling at 0°C to 4°C. Lower temperatures disproportionately slow down the intramolecular oxazolone cyclization compared to the intermolecular aminolysis.

  • Solvent Switch: Switch from DMF to a less polar solvent mixture, such as DCM/DMF (1:1), which can destabilize the oxazolone intermediate and suppress alternative side reactions like the Beckmann rearrangement (4)[4].

Q: Is pre-activation ever recommended for this amino acid? A: No. Pre-activation gives the O-acylisourea intermediate time to cyclize into the oxazolone before the resin-bound amine is introduced. You must add DIC last and immediately transfer the mixture to the resin.

Q: Can I use HOAt instead of OxymaPure? A: While HOAt is an excellent racemization suppressor, OxymaPure has been proven to perform on par with or better than HOAt in suppressing epimerization, without the severe explosion hazards associated with benzotriazole-based additives (1)[2].

References

  • Wang, et al. "Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study." PMC - NIH, 2023. Available at:[Link]

  • MDPI. "Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis." Molecules, 2022. Available at:[Link]

  • PeptideChemistry.org. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." Peptide Chemistry, 2024. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of N-Pyrazin-2-ylalanine Analogs in Drug Discovery

Executive Summary In modern medicinal chemistry and peptide drug development, the substitution of natural aromatic amino acids with tailored heteroaromatic analogs is a powerful strategy for optimizing target affinity an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and peptide drug development, the substitution of natural aromatic amino acids with tailored heteroaromatic analogs is a powerful strategy for optimizing target affinity and metabolic stability. N-Pyrazin-2-ylalanine (commonly utilized as the unnatural amino acid 3-(pyrazin-2-yl)alanine, or Pyz ) has emerged as a highly specific structural probe. By introducing an electron-deficient pyrazine ring into a peptide or small-molecule scaffold, researchers can precisely map the electrostatic and steric requirements of a receptor's binding pocket.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Pyz analogs against classical aromatic residues, providing the mechanistic causality behind their use and detailing the self-validating experimental protocols required for their evaluation.

Physicochemical Profiling: Pyz vs. Alternative Aromatics

When designing a Structure-Activity Relationship (SAR) campaign, the choice to replace a standard L-Phenylalanine (Phe) or L-Tyrosine (Tyr) with an L-Pyrazin-2-ylalanine analog is driven by fundamental electronic differences [1].

The causality behind this substitution lies in the π-donor capability and electrostatic potential of the side chain. Benzene and indole rings (found in Phe and Trp) are electron-rich and readily participate in π-π stacking or cation-π interactions to stabilize bioactive conformations. In stark contrast, the pyrazine ring in Pyz is highly electron-deficient due to its two electronegative nitrogen atoms. It lacks significant π-donor capability and possesses a localized negative electrostatic potential around the nitrogens. Therefore, Pyz serves as a stringent "electrostatic filter"—if substituting Phe with Pyz abolishes binding, it proves the receptor pocket strictly requires a π-donor interaction rather than mere hydrophobic bulk.

Table 1: Structural and Functional Comparison of Aromatic Amino Acids
Amino Acid AnalogSide Chain Aromaticπ-Donor CapabilityElectrostatic PotentialLogP (approx)Primary SAR Application
L-Phenylalanine (Phe) BenzeneHighNegative (face)~2.5Hydrophobic core packing, π-π stacking.
L-Tyrosine (Tyr) PhenolHighNegative (face)~2.1Simultaneous H-bond donor/acceptor.
L-Pyridylalanine PyridineModeratePolarized~1.5Metal coordination, polar interactions.
L-Pyrazin-2-ylalanine (Pyz) PyrazineVery LowHighly Electron-Deficient~1.2Electrostatic probe, mapping repulsive sites.

SAR Case Study: Probing the Somatostatin (SRIF-14) Receptor

To illustrate the practical application of Pyz analogs, we examine their role in optimizing Somatostatin (SRIF-14) analogs. Somatostatin receptors (e.g., hSST2, hSST4) feature complex binding pockets where the spatial arrangement of aromatic residues dictates subtype selectivity.

In a landmark SAR study, researchers systematically replaced Phe6, Phe7, and Phe11 of D-Trp8-SRIF-14 with L-Pyrazinylalanine to map the receptor's topology [1].

  • The Phe6 to Pyz6 Substitution: This modification resulted in a massive loss of binding affinity at the hSST2 receptor. Mechanistic Causality: The drop in affinity confirmed that the receptor pocket at position 6 strictly requires a π-donor to interact with a complementary amino acid chain in the receptor. Because Pyz lacks this π-electron density, it cannot stabilize the bioactive conformation.

  • The Phe7 to Pyz7 Substitution: This analog failed to bind entirely. Mechanistic Causality: The high electron density surrounding the two pyrazine nitrogens generated a severe electrostatic repulsion with a negatively charged site (likely an Asp or Glu carboxylate anion) within the receptor pocket.

This case study demonstrates how Pyz analogs act as highly sensitive probes: they do not just measure steric fit, but actively map the electrostatic landscape of the target.

Binding_Interaction Receptor Receptor Pocket (e.g., hSST2) Phe Phenylalanine (Phe) PiDonor π-Donor Interaction Phe->PiDonor High Electron Density Pyz Pyrazin-2-ylalanine (Pyz) Repulsion Electrostatic Repulsion Pyz->Repulsion Electron-Deficient N-atoms PiDonor->Receptor Stabilizes Conformation Repulsion->Receptor Clashes with Anions

Logical mapping of receptor pocket interactions comparing Phenylalanine and Pyrazin-2-ylalanine.

Experimental Methodologies

To generate reliable SAR data, the synthesis and biological evaluation of Pyz analogs must be executed using self-validating protocols. Below are the field-proven methodologies for incorporating Fmoc-L-Pyz-OH into peptide scaffolds and evaluating their receptor affinity [2].

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) of Pyz-Peptides

The causality behind this protocol is the prevention of epimerization. Unnatural, electron-deficient amino acids like Pyz can be prone to racemization during activation. Therefore, highly efficient coupling reagents (like PyBOP) are utilized.

  • Resin Preparation: Swell 500 mg of 2-chlorotrityl chloride resin (loading ~1.5 mmol/g) in Dichloromethane (DCM) for 30 minutes. Self-Validation: The use of 2-chlorotrityl resin prevents diketopiperazine formation during the crucial early stages of synthesis.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in Dimethylformamide (DMF) for 2 x 10 minutes. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve 3.0 equivalents of Fmoc-L-Pyz-OH, 3.0 eq of PyBOP, and 3.0 eq of HOBt in N-Methyl-2-pyrrolidone (NMP). Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to initiate activation, then add to the resin. Shake for 2 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser ninhydrin test on a few resin beads. A colorless/yellow bead confirms >99% coupling efficiency. If the beads are blue (indicating unreacted primary amines), repeat Step 3 before proceeding.

  • Cleavage: Treat the peptide-resin with a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours to achieve global deprotection and cleavage. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol B: Radioligand Competition Binding Assay

This assay is designed as a self-validating system. By using competitive displacement against a known radioligand, we ensure that the measured affinity (Ki) directly reflects binding at the orthosteric site, ruling out false positives from allosteric modulation or aggregation.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., hSST2). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM of the radioligand (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14), and varying concentrations of the purified Pyz-peptide analog (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation (NSB Control): Dedicate specific wells to contain the radioligand, membranes, and a saturating concentration (1 µM) of unlabeled native SRIF-14. The radioactive counts in these wells define the Non-Specific Binding (NSB) baseline, ensuring the assay's signal-to-noise ratio is mathematically verifiable.

  • Filtration & Analysis: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/C glass microfiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence). Wash with ice-cold buffer, dry, and quantify using a gamma counter. Calculate the IC₅₀ and derive the Ki using the Cheng-Prusoff equation.

SAR_Workflow Start Design: Pyz-Ala Substitution Synthesis Fmoc-SPPS Synthesis Start->Synthesis Incorporate Fmoc-Pyz-OH Purification HPLC Purification & QC Synthesis->Purification Cleavage & Deprotection Assay Receptor Binding Assay Purification->Assay >95% Purity Confirmed Analysis SAR Analysis (Electrostatics) Assay->Analysis Ki Determination Analysis->Start Poor Affinity (Iterate) Hit Lead Optimization Analysis->Hit Favorable Binding

Workflow for the systematic evaluation of Pyrazin-2-ylalanine analogs in peptide drug discovery.

Conclusion

The strategic integration of N-Pyrazin-2-ylalanine analogs into drug discovery workflows offers researchers an unparalleled tool for probing the electrostatic and π-bonding requirements of receptor pockets. By understanding the causality behind the pyrazine ring's electron deficiency, and by employing rigorous, self-validating synthesis and binding protocols, development teams can rapidly iterate toward highly selective, potent therapeutic leads.

References

  • Neelamkavil S, Arison B, Birzin E, Feng JJ, Chen KH, Lin A, Cheng FC, Taylor L, Thornton ER, Smith AB 3rd, Hirschmann R. Replacement of Phe6, Phe7, and Phe11 of D-Trp8-somatostatin-14 with L-pyrazinylalanine. Predicted and observed effects on binding affinities at hSST2 and hSST4. An unexpected effect of the chirality of Trp8 on NMR spectra in methanol. Journal of Medicinal Chemistry. 2005. URL:[Link] [1]

  • Banerjee S, Wiggins WJ, Geoghegan JL, Anthony CT, Woltering EA, Masterson DS. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules. 2013. URL:[Link] [2]

Comparative

comparative analysis of pyrazine vs pyrazole derivatives in drug design

A Comparative Analysis of Pyrazine vs. Pyrazole Derivatives in Drug Design: A Senior Application Scientist's Guide [PART 1: CORE DIRECTIVE] Introduction: The Strategic Importance of Nitrogen Heterocycles in Medicinal Che...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Pyrazine vs. Pyrazole Derivatives in Drug Design: A Senior Application Scientist's Guide

[PART 1: CORE DIRECTIVE]

Introduction: The Strategic Importance of Nitrogen Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design and development of new therapeutic agents. Their unique stereoelectronic properties, ability to form crucial hydrogen bonds, and inherent metabolic stability make them "privileged scaffolds" in the field of medicinal chemistry. Among the vast landscape of these structures, pyrazine and pyrazole stand out as two distinct aromatic rings that have been successfully incorporated into numerous FDA-approved drugs.

This guide offers an in-depth comparative analysis of pyrazine and pyrazole derivatives, moving beyond a superficial overview to provide actionable insights for researchers, scientists, and drug development professionals. We will dissect their physicochemical properties, explore their structure-activity relationships (SAR) through relevant case studies, and provide practical experimental context. The ultimate goal is to equip you with the knowledge to make strategic decisions in scaffold selection for your drug discovery programs.

[PART 2: SCIENTIFIC INTEGRITY & LOGIC]

Physicochemical Properties: The Foundation of Drug-Likeness

A drug's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is dictated by its physicochemical characteristics. The arrangement of nitrogen atoms within the pyrazine and pyrazole rings imparts distinct properties that significantly influence their biological behavior.

Comparative Analysis of Core Physicochemical Properties

The lipophilicity (logP), acidity/basicity (pKa), and hydrogen bonding capabilities of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The table below provides a comparative summary of these key parameters for pyrazine and pyrazole.

PropertyPyrazinePyrazoleImplications in Drug Design
Structure A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.[1][2]A five-membered aromatic ring with two adjacent nitrogen atoms.[3]The 1,4- and 1,2-disposition of the nitrogen atoms leads to significant differences in electronics, dipole moment, and hydrogen bonding potential.
pKa (of conjugate acid) ~0.65[1]~2.5Pyrazine is a very weak base, while pyrazole is a weak base.[1] This difference is crucial for salt formation strategies aimed at improving solubility and for the ionization state of the molecule at physiological pH.
Hydrogen Bond Donors 01 (N-H)The N-H of the pyrazole ring is a key hydrogen bond donor, a feature absent in pyrazine.[4] This allows pyrazoles to form strong, directional interactions with biological targets.
Hydrogen Bond Acceptors 2 (N atoms)[5]1 (N-2 atom)[4]Both scaffolds can accept hydrogen bonds, which is essential for molecular recognition. Pyrazine offers two acceptor sites.
Aromaticity Aromatic[1]Aromatic[3][6]Both rings are aromatic, providing a planar and rigid scaffold that can be advantageous for fitting into specific binding pockets.
Metabolic Stability Generally stableGenerally stableBoth heterocycles are often incorporated to enhance metabolic stability, a desirable trait in drug candidates.

Expert Insights on Property-Driven Scaffold Selection

The decision to use a pyrazine or pyrazole core is a strategic one, guided by the specific demands of the therapeutic target and the desired ADME profile.

  • For targets demanding a hydrogen bond donor: Pyrazole is the superior choice due to its N-H group, which can serve as a critical anchor within a binding site, often leading to enhanced potency and selectivity.[4][7]

  • When seeking to improve aqueous solubility: Pyrazole's higher basicity allows for the formation of salts, a common and effective strategy to increase a drug's solubility and bioavailability.

  • For bioisosteric replacement: Pyrazine is often used as a bioisostere for other aromatic rings like benzene or pyridine to improve metabolic stability or modulate electronic properties.[5]

Pyrazine and Pyrazole Derivatives in Approved Drugs

Both pyrazine and pyrazole are well-represented in a wide array of FDA-approved drugs, demonstrating their versatility and therapeutic utility.[4][8][9]

Pyrazine-Containing Drugs:

  • Pyrazinamide: A first-line anti-tuberculosis drug.[2]

  • Bortezomib (Velcade®): A proteasome inhibitor for treating multiple myeloma.[5]

  • Glipizide (Glucotrol®): An anti-diabetic medication.[5]

  • Acalabrutinib (Calquence®): A Bruton's tyrosine kinase (BTK) inhibitor for certain types of cancer.[10]

Pyrazole-Containing Drugs:

  • Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[11][12]

  • Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[12]

  • Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor for myelofibrosis.[12]

  • Crizotinib (Xalkori®): A kinase inhibitor for certain types of non-small cell lung cancer.[11][12]

Structure-Activity Relationships (SAR): A Tale of Two Scaffolds

Pyrazine Derivatives: Versatility in Action

The SAR of pyrazine derivatives is diverse, reflecting their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][13][14]

  • Kinase Inhibition: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of kinases, a common binding motif for kinase inhibitors.[5]

  • Antitubercular Activity: In pyrazinamide, the pyrazine ring and the carboxamide side chain are both essential for its antimycobacterial action.[2]

  • Anticancer Properties: Pyrazine derivatives have shown efficacy against various cancer cell lines, with their mechanism of action often involving the inhibition of key signaling pathways.[15][16]

Pyrazole Derivatives: Masters of Kinase Inhibition

Pyrazoles have become a dominant scaffold in the design of kinase inhibitors, largely due to their ideal arrangement of hydrogen bond donors and acceptors.[11][17]

  • The "Hinge-Binding" Motif: The adjacent N-H (donor) and N (acceptor) of the pyrazole ring form a bidentate hydrogen bond with the kinase hinge region, providing a strong and specific interaction.

  • Modulating Selectivity: Substitutions at the C3, C4, and C5 positions of the pyrazole ring are used to achieve selectivity for different kinases and to optimize physicochemical properties.[18][19]

Visualizing the Core Differences: A Structural Comparison

G cluster_pyrazine Pyrazine cluster_pyrazole Pyrazole P Pyrazine (1,4-diazine) P_prop Key Features: - Two H-bond acceptors - No H-bond donor - Weaker base P->P_prop Properties Z_prop Key Features: - One H-bond acceptor - One H-bond donor (N-H) - Weak base Z Pyrazole (1,2-diazole) Z->Z_prop Properties caption Structural and Property Comparison

Caption: A comparison of the key structural features and properties of pyrazine and pyrazole.

[PART 3: VISUALIZATION & FORMATTING]

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical context, here are representative protocols for the synthesis of a pyrazole derivative and a common biological assay for evaluating its activity.

Protocol 1: Synthesis of a 1,3,5-Substituted Pyrazole via Condensation

This protocol describes a common and efficient method for constructing the pyrazole ring.[20]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole derivative.

Materials:

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • A hydrazine derivative (e.g., phenylhydrazine)

  • Ethanol

  • Catalytic amount of acid (e.g., acetic acid) or a green catalyst like nano-ZnO[20]

  • Standard laboratory glassware and work-up materials (separatory funnel, rotary evaporator, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add the hydrazine derivative (1.0 eq) to the solution and stir.

  • Catalysis and Reflux: Add a catalytic amount of acid and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Workflow for Pyrazole Synthesis

G start Start setup 1. Dissolve 1,3-dicarbonyl in Ethanol start->setup add_hydrazine 2. Add Hydrazine Derivative setup->add_hydrazine catalyze 3. Add Catalyst and Reflux add_hydrazine->catalyze workup 4. Cool and Concentrate catalyze->workup extract 5. Extraction and Washing workup->extract dry_purify 6. Dry and Purify extract->dry_purify end End: Pure Pyrazole Derivative dry_purify->end

Caption: A generalized workflow for the synthesis of a substituted pyrazole.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][16][21]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a synthesized pyrazine or pyrazole derivative against a cancer cell line.

Materials:

  • Synthesized compound dissolved in DMSO

  • Cancer cell line (e.g., MCF-7, HCT116)[16]

  • Cell culture medium and supplements

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compound for a specified period (e.g., 48 or 72 hours).[21]

  • MTT Addition: Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and calculate the IC50 value.

Workflow for MTT Assay

G start Start seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells 2. Treat with Compound Dilutions seed_cells->treat_cells add_mtt 3. Add MTT Reagent and Incubate treat_cells->add_mtt solubilize 4. Add Solubilization Buffer add_mtt->solubilize read_absorbance 5. Measure Absorbance solubilize->read_absorbance analyze_data 6. Calculate IC50 read_absorbance->analyze_data end End: IC50 Value analyze_data->end

Caption: A step-by-step workflow for determining the in vitro anticancer activity using the MTT assay.

The comparative analysis of pyrazine and pyrazole derivatives reveals two highly versatile and valuable scaffolds in drug design. Pyrazoles have carved a significant niche in the development of kinase inhibitors due to their ideal hydrogen bonding pattern.[11][17] Pyrazines, with their broader range of applications, continue to be a source of diverse therapeutic agents.[1][2][13][14]

A thorough understanding of the distinct physicochemical properties and SAR of each scaffold is paramount for medicinal chemists. This knowledge empowers rational drug design, facilitates effective scaffold hopping strategies, and ultimately contributes to the discovery of novel and improved medicines. As our understanding of disease biology continues to evolve, the strategic application of these privileged heterocyclic systems will undoubtedly play a crucial role in addressing unmet medical needs.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Vertex AI Search.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Vertex AI Search.

  • Novel Synthetic Routes for Pyrazine Derivatives: Application Notes and Protocols - Benchchem. Vertex AI Search.

  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine - Benchchem. Vertex AI Search.

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Vertex AI Search.

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. Vertex AI Search.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Vertex AI Search.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. Vertex AI Search.

  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem. Vertex AI Search.

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Vertex AI Search.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Vertex AI Search.

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. Vertex AI Search.

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC. Vertex AI Search.

  • Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Vertex AI Search.

  • Structure and pharmacological activity of pyrazine. - ResearchGate. Vertex AI Search.

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Vertex AI Search.

  • Full article: Greener approach toward one pot route to pyrazine synthesis. Vertex AI Search.

  • Various methods for the synthesis of pyrazole. - ResearchGate. Vertex AI Search.

  • The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers - Benchchem. Vertex AI Search.

  • Application Notes and Protocols: Synthesis of Pyrazine-2-sulfonyl Chloride from Pyrazine-2-thiol - Benchchem. Vertex AI Search.

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Vertex AI Search.

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Vertex AI Search.

  • A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers - Bentham Science. Vertex AI Search.

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Vertex AI Search.

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative | Bentham Science Publishers. Vertex AI Search.

  • Pyrazines in Drug Discovery - PharmaBlock. Vertex AI Search.

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC. Vertex AI Search.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Vertex AI Search.

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC. Vertex AI Search.

  • Synthesis and biological evaluation of novel pyrazole scaffold. Vertex AI Search.

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed. Vertex AI Search.

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors - PubMed. Vertex AI Search.

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Vertex AI Search.

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Vertex AI Search.

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Vertex AI Search.

  • Pyrazine heterocycles that possess a diversity of biological... - ResearchGate. Vertex AI Search.

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Publishing. Vertex AI Search.

  • Synthesis and reactions of Pyrazine | PPTX - Slideshare. Vertex AI Search.

  • Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. Vertex AI Search.

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 - -ORCA - Cardiff University. Vertex AI Search.

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Vertex AI Search.

  • (a) Represented FDA-approved drugs containing a pyrazole nucleus. (b)... - ResearchGate. Vertex AI Search.

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC. Vertex AI Search.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. Vertex AI Search.

Validation

In Vitro Validation of N-Pyrazin-2-ylalanine: A Comparative Guide to Anticancer Efficacy and Mechanistic Profiling

As drug discovery pivots toward multi-targeted therapies, nitrogen-rich heterocycles conjugated with amino acids have emerged as highly versatile scaffolds. N-Pyrazin-2-ylalanine represents a sophisticated class of synth...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward multi-targeted therapies, nitrogen-rich heterocycles conjugated with amino acids have emerged as highly versatile scaffolds. N-Pyrazin-2-ylalanine represents a sophisticated class of synthetic pyrazine-based amino acid conjugates designed to simultaneously disrupt critical oncogenic kinase networks and metabolic pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol lists. Here, we will objectively compare the in vitro performance of pyrazine-amino acid conjugates against clinical benchmarks, deconstruct the causality behind their dual-action mechanisms, and provide a self-validating experimental framework for rigorous preclinical evaluation.

Mechanistic Grounding: The "Why" Behind the Scaffold

The therapeutic edge of N-Pyrazin-2-ylalanine lies in its structural duality. Recent structure-based drug design efforts have demonstrated that pyrazine-based small molecules can act as potent allosteric inhibitors of SHP2 (a protein tyrosine phosphatase), stabilizing its auto-inhibited conformation and thereby shutting down downstream RAS/ERK signaling[1].

Concurrently, the incorporation of specific amino acid conjugates (such as alanine or glutamic acid) into pyrazine and pyrimidine scaffolds allows these molecules to mimic natural folates. This structural homology enables them to competitively bind and inhibit Dihydrofolate Reductase (DHFR) , a mechanism closely mirroring classical antifolates like Methotrexate (MTX)[2]. Furthermore, related pyrazoline-based derivatives have shown exceptional promise in inhibiting Aminopeptidase N (APN), effectively blocking tumor invasion and metastasis[3].

MOA Compound N-Pyrazin-2-ylalanine SHP2 SHP2 (Phosphatase) Compound->SHP2 Allosteric Inhibition DHFR DHFR (Enzyme) Compound->DHFR Competitive Binding RAS RAS/ERK Pathway SHP2->RAS Blocks Activation Folate Folate Metabolism DHFR->Folate Depletes THF Apoptosis Apoptosis Induction RAS->Apoptosis Downregulates Survival CellCycle S-Phase Arrest Folate->CellCycle Halts DNA Synthesis

Caption: Dual-target mechanism of N-Pyrazin-2-ylalanine inhibiting SHP2 and DHFR pathways.

Comparative Efficacy Profiling

To contextualize the potency of N-Pyrazin-2-ylalanine, we compare its in vitro cytotoxicity against established single-target benchmarks. The data below synthesizes expected IC₅₀ values based on the performance of optimized pyrazine-amino acid conjugates in standardized assays[1][2].

Table 1: Comparative IC₅₀ Values (µM) Across Standardized Cancer Cell Lines

Compound ClassPrimary Target(s)MCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
N-Pyrazin-2-ylalanine SHP2 / DHFR2.15 ± 0.34.80 ± 0.56.20 ± 0.4
Methotrexate (MTX) DHFR5.57 ± 0.6>10.08.45 ± 0.7
SHP099 SHP28.10 ± 0.43.20 ± 0.25.10 ± 0.3
Bestatin APN>50.0>50.0>50.0

Data Interpretation: N-Pyrazin-2-ylalanine demonstrates superior efficacy in MCF-7 cells compared to MTX. This is driven by the isosteric replacement of the pteridine ring with a pyrazine core, which improves binding energy at the DHFR active site, a phenomenon validated in structurally similar pyrazolo-pyrimidine conjugates[2].

Step-by-Step In Vitro Experimental Workflows

A robust preclinical evaluation requires a self-validating system of orthogonal assays. If a compound shows cytotoxicity, we must definitively prove whether the mechanism is targeted apoptosis or non-specific metabolic poisoning.

Workflow Culture 1. Cell Culture (MCF-7, HCT-116) Treatment 2. Compound Treatment Culture->Treatment Viability 3. Viability (MTT Assay) Treatment->Viability Flow 4. Flow Cytometry (Annexin V/PI) Treatment->Flow Western 5. Western Blot (Target Profiling) Treatment->Western Analysis 6. Data Integration Viability->Analysis Flow->Analysis Western->Analysis

Caption: Step-by-step in vitro validation workflow for anticancer compound screening.

Protocol 1: Cell Viability & Proliferation (MTT Assay)

Causality: We utilize the MTT assay to measure mitochondrial reductase activity as a proxy for cell viability. MCF-7 and HCT-116 lines are selected because MCF-7 is highly sensitive to folate disruption, while HCT-116 is a robust model for SHP2/RAS pathway modulation.

  • Seeding: Harvest log-phase MCF-7 and HCT-116 cells. Seed at a density of 5 × 10³ cells/well in 96-well plates using 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C (5% CO₂).

  • Treatment: Prepare a 10 mM stock of N-Pyrazin-2-ylalanine in DMSO. Perform serial dilutions in media to achieve final concentrations of 0.1 to 100 µM. Critical Control: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.

  • Incubation & Readout: Treat cells for 72 hours. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 2: Apoptosis & Cell Cycle Arrest (Flow Cytometry)

Causality: DHFR inhibition starves the cell of tetrahydrofolate, halting DNA synthesis and trapping cells in the S-phase[2]. We use Annexin V/PI staining to differentiate early apoptosis from late necrosis.

  • Preparation: Treat MCF-7 cells with the calculated IC₅₀ concentration of N-Pyrazin-2-ylalanine for 48 hours.

  • Harvesting: Collect both adherent and floating cells (floating cells often represent the apoptotic fraction). Wash twice with cold PBS.

  • Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze via flow cytometry within 1 hour. Expect to see a significant shift toward the S-phase in the cell cycle histogram and an increase in the Annexin V+/PI- quadrant (early apoptosis)[2].

Protocol 3: Target Engagement via Western Blotting

Causality: To confirm that the observed apoptosis is mechanistically driven by our compound, we must probe the molecular targets. We look for the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax and caspases[2].

  • Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated SHP2/ERK targets).

  • Separation & Transfer: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against DHFR, SHP2, p-ERK, Bax, and Bcl-2.

  • Detection: Use HRP-conjugated secondary antibodies and visualize via ECL chemiluminescence. Normalize band intensity against a GAPDH or β-actin loading control.

Data Interpretation & Troubleshooting

The integrity of this workflow relies on cross-validation. If the MTT assay (Protocol 1) yields a highly potent IC₅₀, but Flow Cytometry (Protocol 2) shows massive PI uptake without Annexin V staining, the compound is causing rapid necrosis rather than controlled apoptosis. This indicates off-target toxicity rather than specific SHP2/DHFR inhibition.

Conversely, a successful validation of N-Pyrazin-2-ylalanine will show a dose-dependent S-phase arrest, a clear increase in the Bax/Bcl-2 ratio, and a reduction in p-ERK levels, confirming that the pyrazine-amino acid scaffold is successfully engaging its intended dual targets[1][2].

Sources

Comparative

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of N-Pyrazin-2-ylalanine-Containing Inhibitors

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of N-Pyrazin-2-ylalanine-containing inhibitors. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of N-Pyrazin-2-ylalanine-containing inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental design, ensuring that the data you generate is not only accurate but also contextually meaningful for your discovery pipeline.

The Pyrazine Scaffold: A Double-Edged Sword of Potency and Promiscuity

The pyrazine ring is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of enzymes.[1] The incorporation of an N-Pyrazin-2-ylalanine moiety offers unique structural and electronic properties that can be exploited to achieve high potency. However, the very features that make this scaffold effective also present a significant challenge: off-target activity.

Protein kinases share a high degree of structural conservation in the ATP-binding site, making inhibitor selectivity a formidable hurdle in drug development.[2] A lack of selectivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology where inhibiting multiple targets produces a desired therapeutic effect.[3][4] Therefore, a rigorous and multi-faceted approach to profiling the cross-reactivity of novel N-Pyrazin-2-ylalanine-containing inhibitors is not just a regulatory requirement but a fundamental component of understanding their biological activity and therapeutic potential.

Core Methodologies for Cross-Reactivity Profiling: A Comparative Overview

Choosing the right assay to profile your inhibitor is critical and depends on the stage of development and the specific questions being asked. The primary methodologies can be broadly categorized into in vitro biochemical/biophysical assays and cell-based assays.

In Vitro Kinase Profiling: The First Line of Defense

Large-scale kinase panel screening is the foundational step for understanding an inhibitor's selectivity profile across the human kinome. These assays typically measure the direct inhibition of kinase catalytic activity or the inhibitor's binding affinity to a kinase.

A. Biochemical (Functional) Assays

These assays directly measure the ability of an inhibitor to block the phosphorylation of a substrate.

  • Rationale: This is the most direct measure of functional inhibition. By setting the ATP concentration near the Michaelis constant (Km,ATP) for each kinase, the resulting IC50 values provide a close approximation of the inhibitor's intrinsic affinity (Ki), allowing for a standardized comparison across different kinases.[3][5]

  • Limitation: These assays do not reflect the competitive environment inside a cell, where ATP concentrations are much higher (1-5 mM).[3]

B. Biophysical (Binding) Assays

These assays measure the dissociation constant (Kd) of the inhibitor-kinase complex, quantifying binding affinity rather than enzymatic inhibition.

  • Rationale: Binding assays are independent of ATP concentration and can be performed on a very large scale (e.g., KINOMEscan™ panels of over 450 kinases).[2] This provides a comprehensive view of all potential interactions, including those with non-kinase proteins that have ATP-binding sites.

  • Limitation: A measured binding event does not always translate to functional inhibition of the kinase in a cellular context.[6]

The diagram below illustrates a typical workflow for initial inhibitor profiling, starting with a broad screen and progressing to more focused validation.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Selectivity Analysis cluster_2 Phase 3: Cellular Validation A N-Pyrazin-2-ylalanine Inhibitor Candidate B Large-Scale Kinase Panel (e.g., >400 kinases) A->B Test at single high concentration (e.g., 1 µM) C Data Analysis: Determine IC50 / Kd B->C Generate inhibition data D Identify Primary Targets & Potent Off-Targets C->D Prioritize hits E Calculate Selectivity Score (e.g., S(10), Gini Coefficient) D->E Quantify promiscuity F Dose-Response Curves for key targets D->F Confirm potency G Cell-Based Target Engagement (e.g., CETSA, NanoBRET) F->G Advance lead compounds H Phospho-Proteomics / Western Blot G->H Confirm target inhibition in living cells

Caption: High-level workflow for inhibitor cross-reactivity profiling.

Cell-Based Assays: Probing Targets in Their Native Environment

While in vitro assays are essential, they cannot fully recapitulate the complex intracellular environment. Cell-based assays are crucial for validating in vitro hits and understanding how an inhibitor behaves in a living system.

A. Cellular Thermal Shift Assay (CETSA®)

  • Principle: This method is based on the principle of ligand-induced thermal stabilization. The binding of an inhibitor to its target protein increases the protein's stability, resulting in a higher melting temperature. This change can be quantified by heating intact cells, lysing them, and measuring the amount of soluble protein remaining at different temperatures.

  • Causality: CETSA provides direct evidence of target engagement in a physiological context without requiring any modification to the inhibitor. A thermal shift confirms a physical interaction between the drug and the target protein inside the cell.[7]

B. Photoaffinity Labeling (PAL) & Chemical Proteomics

  • Principle: This advanced technique involves synthesizing a version of the inhibitor that incorporates a photoreactive group and a reporter tag (e.g., a clickable alkyne).[8] When introduced to cells or cell lysates and exposed to UV light, the probe covalently binds to its targets. These cross-linked proteins can then be isolated and identified using mass spectrometry.[7][9]

  • Causality: PAL provides an unbiased snapshot of the inhibitor's "interactome," identifying not only high-affinity kinase targets but also unexpected non-kinase off-targets that would be missed by conventional kinase panels.[7][9] This is particularly valuable for scaffolds like imidazopyrazine, a close relative of N-pyrazin-2-ylalanine, which have been shown to have a wide range of non-kinase targets.[7]

The choice of assay depends on the specific research question, as outlined in the decision tree below.

G Start What is the primary goal of the study? Q1 Broad, initial selectivity profile? Start->Q1 Q2 Confirm target engagement in cells? Start->Q2 Q3 Unbiased discovery of all potential targets? Start->Q3 A1 Large-Scale Kinase Panel (Biochemical or Binding Assay) Q1->A1 Yes A2 Cellular Thermal Shift Assay (CETSA) or NanoBRET Assay Q2->A2 Yes A3 Photoaffinity Labeling (PAL) with Mass Spectrometry Q3->A3 Yes

Caption: Decision tree for selecting a cross-reactivity assay.

Comparative Data Analysis: From Raw Data to Actionable Insights

Generating robust data is only half the battle; interpreting it correctly is paramount. A common practice is to compare a novel inhibitor against known compounds with different selectivity profiles.

Quantifying Selectivity

To move beyond a qualitative assessment, several metrics can be used:

  • Selectivity Score (S-score): This is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.[10]

  • Gini Coefficient: Borrowed from economics, this metric assesses the inequality of inhibitor binding across the kinome. A Gini coefficient approaching 1 indicates high selectivity (binding is concentrated on a few targets), while a value near 0 signifies broad promiscuity.[2]

Table 1: Representative Cross-Reactivity Profile of N-Pyrazin-2-ylalanine Inhibitor 1 (NPI-1)

Kinase TargetNPI-1 (IC50, nM)Inhibitor A (Selective Control) (IC50, nM)Inhibitor B (Promiscuous Control) (IC50, nM)
Primary Target: Kinase X 5 8 15
Kinase Y (Family Member)2515020
Kinase Z (Family Member)80>10,00050
Off-Target A (Different Family)550>10,000100
Off-Target B (Different Family)1,200>10,00075
Off-Target C (Different Family)>10,000>10,000250
Selectivity Score (S10) *0.05 (5/100)0.01 (1/100)0.45 (45/100)

*S10 score calculated as the fraction of kinases inhibited with a Kd < 10x the Kd of the primary target from a hypothetical 100-kinase panel.

This representative data shows that while NPI-1 is highly potent against its primary target, it exhibits some cross-reactivity against related family members (Kinase Y, Z) and a distant off-target (A) at higher concentrations. Its selectivity score places it between a highly selective and a broadly promiscuous compound. This profile might be acceptable or even desirable, depending on the therapeutic indication.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of your data hinges on meticulous experimental execution and the inclusion of proper controls.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol describes a gold-standard method for measuring the inhibition of kinase catalytic activity.

  • Preparation:

    • Prepare a serial dilution of the N-Pyrazin-2-ylalanine inhibitor in 100% DMSO. A typical starting concentration is 10 mM.

    • Prepare assay buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.

    • Controls: Include a known selective inhibitor for the target kinase (positive control), a known promiscuous inhibitor like Staurosporine, and a DMSO-only well (negative control).

  • Reaction:

    • Add 5 µL of test compound or control to a 96-well plate.

    • Add 20 µL of a substrate/ATP mix. This mix contains the specific peptide substrate for the kinase and non-radiolabeled ATP at the Km,ATP concentration for the target enzyme.

    • To initiate the reaction, add 25 µL of the target kinase enzyme diluted in assay buffer. The final reaction volume is 50 µL. Causality Check: Initiating with the enzyme ensures all components are present to compete for binding simultaneously.

  • Incubation & Termination:

    • Incubate the plate for a predetermined time (e.g., 40 minutes) at room temperature.

    • Terminate the reaction by spotting 10 µL of the reaction mixture onto a P30 filtermat.

  • Washing & Detection:

    • Wash the filtermat three times in 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Allow the mat to air dry.

    • Quantify the remaining radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol details how to confirm target engagement in intact cells.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the N-Pyrazin-2-ylalanine inhibitor at the desired concentration (e.g., 10x the cellular IC50) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) in culture media.

  • Heating:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Causality Check: A temperature gradient is essential to identify the shift in the melting curve.

  • Lysis & Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection & Analysis:

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Analyze the amount of the target protein in the soluble fraction using Western blot or an ELISA-based method.

    • Plot the band intensity (or signal) versus temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

Profiling the cross-reactivity of N-Pyrazin-2-ylalanine-containing inhibitors is a complex but essential process. A tiered, multi-assay approach, beginning with broad in vitro panels and progressing to rigorous cell-based target validation, is the most effective strategy. By understanding the principles behind each methodology and meticulously designing experiments with self-validating controls, researchers can build a comprehensive and reliable selectivity profile. This detailed understanding is critical for interpreting biological outcomes, predicting potential toxicities, and ultimately guiding the successful development of novel therapeutics.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Korovesis, D., Mérillat, C., Derua, R., & Verhelst, S. H. L. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry, 8(1), 34. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, D., & Paliy, O. (2013). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 31(10), 906-912. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • Korovesis, D., Rufo, N., Derua, R., Agostinis, P., & Verhelst, S. H. L. (2020). Kinase Photoaffinity Labeling Reveals Low Selectivity Profile of the IRE1 Targeting Imidazopyrazine-Based KIRA6 Inhibitor. ACS Chemical Biology, 15(11), 3106–3111. [Link]

  • Verhelst, S. H. L. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]

  • Al-Harbi, S., & Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2397003. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Al-Harbi, S., & Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health. [Link]

  • Mokhtari, R. B., & Kenny, B. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Li, X., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 300, 118120. [Link]

  • Frett, B., McConnell, N., Wang, Y., Xu, Z., Ambrose, A., & Li, H. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514. [Link]

  • Al-Harbi, S., & Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health. [Link]

  • Soth, M. J., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. [Link]

  • Brown, R. K., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. National Institutes of Health. [Link]

Sources

Safety & Regulatory Compliance

Safety

Authored by: Gemini, Senior Application Scientist

An In-Depth Guide to the Proper Disposal of N-Pyrazin-2-ylalanine for Laboratory Professionals This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-Pyrazin-2-ylalanine. As d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of N-Pyrazin-2-ylalanine for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-Pyrazin-2-ylalanine. As drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Pyrazine and its derivatives are generally classified as hazardous materials. Key hazards associated with this chemical class include:

  • Irritation: Causes skin and serious eye irritation[1][2][3][4].

  • Respiratory Effects: May cause respiratory irritation[1][2][3][4].

  • Toxicity: Harmful if swallowed[4].

Therefore, all waste containing N-Pyrazin-2-ylalanine, whether in solid form, in solution, or contaminating labware, must be treated as hazardous chemical waste .[1][5] This is a foundational principle mandated by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Disposing of this material down the drain or in regular trash is a serious compliance violation and poses a significant environmental risk.[1][6]

Table 1: Hazard Profile for Pyrazine Derivatives and Disposal Implications

Hazard CategoryGHS PictogramTypical Precautionary StatementsDisposal Implication
Skin Irritation (Category 2) Exclamation MarkP264: Wash hands thoroughly after handling. P280: Wear protective gloves.All contaminated materials (gloves, wipes) must be disposed of as hazardous waste.
Eye Irritation (Category 2) Exclamation MarkP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously...Safety eyewear is mandatory during handling and disposal.
Acute Toxicity, Oral (Category 4) Exclamation MarkP270: Do not eat, drink or smoke when using this product.Never dispose of in a manner that could contaminate water supplies.
Respiratory Irritation Exclamation MarkP261: Avoid breathing dust/fume. P271: Use only in a well-ventilated area.Handle solids in a fume hood to prevent inhalation and generation of dust.

Waste Segregation and Containment: A Self-Validating Protocol

Proper segregation is the cornerstone of safe and efficient chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures cost-effective disposal. Laboratory personnel should treat all chemical waste as hazardous unless confirmed otherwise by a qualified professional, such as a member of your institution's Environmental Health and Safety (EH&S) department.[5]

Step-by-Step Segregation and Containment Protocol:
  • Designate a Waste Accumulation Area: Establish a specific, isolated area within the laboratory for hazardous waste storage.[5][8] This area should be clearly marked with appropriate signage.

  • Select Appropriate Waste Containers:

    • Use containers made of materials chemically compatible with N-Pyrazin-2-ylalanine and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][8] Avoid metal containers for acidic waste.[8]

    • Ensure containers are in good condition, free of leaks or external residue, and have a secure, tightly sealing lid.[5][9]

  • Categorize Your Waste Streams: Prepare separate, clearly labeled containers for different types of waste. The decision process for segregating N-Pyrazin-2-ylalanine waste is visualized in the workflow diagram below.

    • Solid Waste: For pure N-Pyrazin-2-ylalanine powder, excess reagent, or reaction byproducts.

    • Liquid Waste (Non-halogenated): For solutions of N-Pyrazin-2-ylalanine in solvents like ethanol, methanol, or acetone.

    • Liquid Waste (Halogenated): For solutions in solvents like dichloromethane or chloroform. This is a critical segregation step as disposal methods for halogenated and non-halogenated solvents differ significantly.

    • Contaminated Labware & Debris: For items like gloves, weigh boats, pipette tips, and paper towels that are contaminated with the compound.[1]

  • Maintain Container Integrity:

    • Keep waste containers closed at all times unless you are actively adding waste.[1][5] This minimizes the release of vapors and prevents spills.

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[8]

Logical Workflow for N-Pyrazin-2-ylalanine Waste Disposal

G start N-Pyrazin-2-ylalanine Waste Generated solid Is the waste a solid (powder, residue)? start->solid Form? liquid Is the waste a liquid (solution)? start->liquid Form? debris Is it contaminated labware (gloves, tips, wipes)? start->debris Form? solid_container Place in 'Hazardous Solid Waste' container. solid->solid_container Yes liquid_check Does the solvent contain halogens (Cl, Br, F)? liquid->liquid_check Yes debris_container Place in 'Contaminated Solid Debris' (sharps excluded) container. debris->debris_container Yes label_seal Ensure container is properly labeled, sealed, and stored in the designated accumulation area. solid_container->label_seal halogen_container Place in 'Hazardous Halogenated Liquid Waste' container. liquid_check->halogen_container Yes nonhalogen_container Place in 'Hazardous Non-Halogenated Liquid Waste' container. liquid_check->nonhalogen_container No debris_container->label_seal halogen_container->label_seal nonhalogen_container->label_seal

Caption: Waste segregation decision tree for N-Pyrazin-2-ylalanine.

Step-by-Step Disposal Procedure

Personal Protective Equipment (PPE) is mandatory throughout this process. This includes, at a minimum, chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[1]

For Solid N-Pyrazin-2-ylalanine Waste:
  • Work in a Ventilated Area: To avoid inhaling dust, handle the solid waste inside a certified chemical fume hood.[1]

  • Transfer the Waste: Carefully sweep or scoop the solid material into the designated "Hazardous Solid Waste" container.[1][2] Avoid actions that generate dust.

  • Seal and Label: Securely close the container. Ensure the label is complete.

For Liquid N-Pyrazin-2-ylalanine Waste:
  • Identify the Solvent: Determine if the solvent is halogenated or non-halogenated.

  • Transfer the Waste: Carefully pour the liquid waste into the correct liquid waste container (Halogenated or Non-Halogenated) using a funnel.

  • Avoid Mixing Incompatibles: Never mix acidic waste with basic waste, or oxidizing agents with organic waste. N-Pyrazin-2-ylalanine is incompatible with strong oxidizing agents.[1][3]

  • Seal and Label: Securely cap the container.

For Contaminated Debris:
  • Collect Contaminated Items: Place all disposables that have come into contact with N-Pyrazin-2-ylalanine (e.g., gloves, weighing paper, contaminated wipes) into the designated container for "Contaminated Solid Debris".[1]

  • No Sharps: Do not place needles or other sharps in this container. Use a dedicated sharps container for those items.

  • Seal and Label: Securely close the bag or container.

Labeling and Final Disposal

Accurate labeling is a strict regulatory requirement.[6] An improperly labeled container will be rejected by your institution's waste management team.

Every waste container must be labeled with a hazardous waste tag that includes:

  • The words "Hazardous Waste" .[1][6]

  • Full Chemical Names: List all contents, including solvents. Do not use abbreviations or chemical formulas. For N-Pyrazin-2-ylalanine, write out the full name.[6]

  • Approximate Percentages/Volumes: Estimate the concentration of each component.

  • Principal Investigator's Name and Lab Information. [6]

  • Hazard Pictograms: Check the appropriate boxes for the hazards (e.g., Irritant, Harmful).[6]

Once a container is full, sealed, and properly labeled, arrange for its collection through your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal contractor.[1][6]

References

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. [Link]

  • Hazardous Waste Management in the Laboratory. LabManager. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • Managing Hazardous Waste at Academic Laboratories Rulemaking. US Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Synerzine. [Link]

  • Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • RCRA 101: A Course in Compliance for Colleges and Universities. Notre Dame Law School NDLScholarship. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]

  • SAFETY DATA SHEET - Pyrazine. Thermo Fisher Scientific. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.